3-Bromo-4-fluorobenzene-1,2-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBIACHAJVSZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694132 | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-06-0 | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-4-fluorobenzene-1,2-diamine (CAS No. 1257535-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both nucleophilic amine groups and sites for further functionalization via its bromo and fluoro substituents, makes it a key intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While experimental data for this specific compound is limited in public literature, this guide consolidates available information and provides protocols based on well-established chemical transformations of analogous compounds.
Chemical and Physical Properties
Quantitative data for this compound and its precursors are summarized below. Due to limited publicly available experimental data for the target compound, some values are predicted or are for structurally related isomers.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Bromo-3-fluorobenzene-1,2-diamine (Isomer) |
| CAS Number | 1257535-06-0[1] | 886762-86-3[2][3] |
| Molecular Formula | C₆H₆BrFN₂[1] | C₆H₆BrFN₂[2] |
| Molecular Weight | 205.03 g/mol [1] | 205.03 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | 298.1 ± 35.0 °C (Predicted) | Data not available |
| Purity | Typically ≥97%[1] | Typically ≥98% |
| Storage | Data not available | 2-8°C, sealed, dry, light-proof |
Table 2: Spectroscopic Data Summary
| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) |
| This compound | Data not publicly available. Supplier may provide.[1] | Data not publicly available. Supplier may provide.[1] | Data not publicly available. Supplier may provide.[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Step 1 - Bromination of 4-Fluoronitrobenzene
This protocol is adapted from the synthesis of 3-bromo-4-fluoronitrobenzene.[4]
Materials:
-
4-Fluoronitrobenzene
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Acetic acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 equivalent) in glacial acetic acid.
-
Cool the solution to 15°C in a water bath.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 equivalents) in portions, maintaining the temperature at 15°C.
-
Stir the reaction mixture at 15°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Add a saturated solution of sodium bisulfite to neutralize any remaining bromine.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-fluoronitrobenzene.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Reduction of 3-Bromo-4-fluoronitrobenzene
This is a general procedure for the reduction of an aromatic nitro compound to an amine using tin(II) chloride.
Materials:
-
3-Bromo-4-fluoronitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend 3-bromo-4-fluoronitrobenzene (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Filter the combined organic extracts to remove any inorganic solids.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Development
Substituted o-phenylenediamines are crucial precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The isomer, 4-bromo-3-fluorobenzene-1,2-diamine, is noted for its use in medicinal chemistry for drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. By analogy, this compound is a promising starting material for similar applications.
The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings).
Workflow for Kinase Inhibitor Synthesis and Screening
The following workflow illustrates the use of a substituted o-phenylenediamine in a typical drug discovery cascade for developing kinase inhibitors.
Caption: Workflow for benzimidazole-based kinase inhibitor discovery.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its isomer and related aromatic amines are classified as hazardous. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
Based on the GHS classifications for the isomer 4-bromo-3-fluorobenzene-1,2-diamine, the following hazards should be assumed:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
Conclusion
This compound is a valuable, albeit not extensively documented, building block for organic synthesis. Its potential for creating diverse libraries of heterocyclic compounds, particularly benzimidazoles, makes it a compound of interest for researchers in drug discovery. The synthetic routes and applications outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for its use in the laboratory. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-fluorobenzene-1,2-diamine, a key building block in medicinal chemistry and materials science. This document outlines a plausible and referenced synthetic pathway, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data.
Introduction
This compound, with the CAS number 1257535-06-0, is a substituted aromatic diamine of significant interest in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring adjacent to the diamine functionalities, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, quinoxalines, and benzimidazoles. These scaffolds are prevalent in many biologically active molecules.
Synthesis Pathway
A common and practical route for the synthesis of this compound involves a two-step process starting from the commercially available 4-fluoro-2-nitroaniline. The synthesis proceeds via the bromination of the aromatic ring followed by the reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 3-Bromo-4-fluoro-2-nitroaniline (Intermediate)
Materials:
-
4-Fluoro-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 4-fluoro-2-nitroaniline (1.0 eq) in concentrated sulfuric acid.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-Bromo-4-fluoro-2-nitroaniline, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound (Final Product)
Materials:
-
3-Bromo-4-fluoro-2-nitroaniline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of 3-Bromo-4-fluoro-2-nitroaniline (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with a 10% sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.
Characterization Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1257535-06-0 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Off-white to light brown solid | |
| Purity | Typically ≥97% | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Predicted: δ ~6.7-6.9 (m, 1H, Ar-H), ~6.5-6.7 (m, 1H, Ar-H), ~4.5-5.0 (br s, 4H, -NH₂). The exact chemical shifts and coupling constants would be influenced by the electronic effects of the bromine and fluorine substituents. |
| ¹³C NMR (DMSO-d₆) | Predicted: Signals expected in the aromatic region (~100-150 ppm). The carbon atoms attached to the amino groups would appear at lower field, while those bonded to bromine and fluorine will show characteristic shifts and C-F coupling. |
| IR (KBr, cm⁻¹) | Expected: ~3400-3200 (N-H stretching of primary amines), ~1620-1580 (N-H bending and C=C aromatic stretching), ~1300-1200 (C-N stretching), ~1200-1100 (C-F stretching), and characteristic bands for substituted benzene in the fingerprint region. |
| Mass Spectrometry (EI) | Expected m/z: 204/206 ([M]⁺, isotopic pattern for Br), with major fragments corresponding to the loss of NH₂, H, and other relevant fragments. |
Note: The predicted NMR and IR data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures are based on established chemical transformations and offer a reliable pathway to this valuable synthetic intermediate. The provided characterization data, while partially predictive, serves as a useful reference for researchers working with this compound. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
Spectroscopic Characterization of 3-Bromo-4-fluorobenzene-1,2-diamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted and expected spectral data for 3-Bromo-4-fluorobenzene-1,2-diamine (CAS No. 1257535-06-0). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and analysis of similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.9 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-6 | 6.5 - 6.8 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
| -NH₂ (at C1) | 3.5 - 4.5 | Broad singlet | - |
| -NH₂ (at C2) | 3.5 - 4.5 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135 - 140 |
| C-2 | 130 - 135 |
| C-3 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |
| C-4 | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |
| C-5 | 115 - 120 (d, J(C-F) ≈ 20-25 Hz) |
| C-6 | 110 - 115 (d, J(C-F) ≈ 5-10 Hz) |
Expected Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized below.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium-Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Expected Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆BrFN₂), the molecular weight is approximately 205.03 g/mol .
Table 4: Expected Mass Spectrometry Data for this compound
| Fragment | Expected m/z | Comments |
| [M]⁺ | 204, 206 | Molecular ion peak, showing a characteristic M+2 isotope pattern for bromine (⁷⁹Br and ⁸¹Br). |
| [M-NH₂]⁺ | 188, 190 | Loss of an amino group. |
| [M-Br]⁺ | 125 | Loss of the bromine atom. |
| [C₆H₅FN]⁺ | 110 | Further fragmentation. |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The solution would then be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would be used, with the solvent peak serving as the internal reference.
Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common and straightforward method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[1][2]
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For GC-MS analysis, the sample would be dissolved in a suitable solvent (e.g., dichloromethane or methanol) and injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 50-300.
Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorobenzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide includes detailed experimental protocols and a workflow for solubility determination, designed to be a valuable resource for laboratory professionals.
Introduction to this compound
This compound (CAS No. 1257535-06-0) is a substituted aromatic diamine with the molecular formula C₆H₆BrFN₂ and a molecular weight of 205.03 g/mol .[1][2][3] Its structure, featuring bromine, fluorine, and two amine groups on a benzene ring, makes it a versatile building block in the synthesis of complex heterocyclic compounds, including kinase inhibitors and antimicrobial agents. The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.
Importance of Solubility in Drug Development and Synthesis
Solubility is a fundamental physicochemical property that significantly influences the bioavailability of a drug substance and the feasibility of chemical processes. In drug development, poor aqueous solubility can lead to low absorption and inadequate therapeutic efficacy. In chemical synthesis, the solubility of reactants, intermediates, and final products in various solvents is crucial for reaction kinetics, purification via crystallization, and overall process efficiency. Understanding the solubility of this compound in a range of organic solvents allows for the selection of appropriate solvent systems for reactions, extractions, and crystallizations, thereby optimizing yield and purity.
Predicted Solubility Profile
Based on the structure, the following qualitative solubility predictions can be made:
-
High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane).
-
Low to Negligible Solubility Expected: In nonpolar solvents (e.g., hexane, toluene).
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
5.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum oven
-
Pipettes
5.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish or vial.
-
Place the dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute.
-
Continue drying until a constant weight of the solid residue is achieved.
-
-
Data Analysis:
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
5.3. Calculation of Solubility
-
Solubility ( g/100 mL):
-
Mass of solute (g) = (Weight of dish with residue) - (Weight of empty dish)
-
Solubility = (Mass of solute / Volume of solvent used) x 100
-
-
Molar Solubility (mol/L):
-
Moles of solute = Mass of solute / Molecular weight of this compound (205.03 g/mol )
-
Molar Solubility = Moles of solute / Volume of solvent used (in Liters)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
Commercial Availability and Synthetic Utility of 3-Bromo-4-fluorobenzene-1,2-diamine: A Technical Guide for Drug Discovery Professionals
Introduction: 3-Bromo-4-fluorobenzene-1,2-diamine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. Its substituted phenylenediamine core allows for the construction of complex molecular architectures that can effectively target the ATP-binding sites of various kinases. This technical guide provides an in-depth overview of its commercial availability, detailed synthetic protocols, and its application in drug discovery, with a focus on its role in the development of Aurora kinase inhibitors.
Commercial Availability
This compound (CAS No. 1257535-06-0) is readily available from a range of chemical suppliers. The typical purity offered is around 97%.[1] Pricing and available quantities vary between suppliers. Below is a summary of representative commercial sources.
| Supplier | CAS Number | Purity | Quantity |
| Sigma-Aldrich | 1257535-06-0 | - | - |
| Apollo Scientific | - | - | 250mg |
| Biosynth | 1257535-06-0 | - | - |
| Dabos | - | - | 250mg |
| Moldb | 1257535-06-0 | 97% | - |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-fluoronitrobenzene. The first step involves the bromination of the aromatic ring, followed by the reduction of the nitro group to the corresponding diamine.
Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene
A common method for the bromination of 4-fluoronitrobenzene utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in an acetic acid solvent. This method offers high yields and moderate reaction conditions.[2]
Experimental Protocol:
-
To a solution of 4-fluoronitrobenzene in acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a molar ratio of approximately 1:0.51 (4-fluoronitrobenzene:DBDMH).[2]
-
Maintain the reaction temperature at 15°C and stir for 3 hours.[2]
-
Upon completion of the reaction, the product, 3-bromo-4-fluoronitrobenzene, can be isolated and purified using standard laboratory techniques such as extraction and crystallization. This procedure has been reported to yield up to 98.7% of the desired product.[2]
Step 2: Reduction of 3-Bromo-4-fluoronitrobenzene to this compound
The reduction of the nitro group in 3-bromo-4-fluoronitrobenzene to form the diamine is a standard transformation in organic synthesis. Common methods include catalytic hydrogenation or reduction with metals in acidic media (e.g., SnCl₂ in HCl).
General Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-bromo-4-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
Substituted phenylenediamines are privileged scaffolds in the design of kinase inhibitors. The two amino groups provide versatile handles for the introduction of various substituents that can interact with the kinase active site. This compound is particularly useful in this context, with the bromo and fluoro substituents providing opportunities for modulating the electronic properties and metabolic stability of the final compound, as well as for potential vector interactions within the protein binding pocket.
A key application of this building block is in the development of inhibitors for the Aurora kinase family, which are critical regulators of mitosis and are frequently overexpressed in various cancers.[3][4][5]
The Aurora Kinase Signaling Pathway
The Aurora kinase family (Aurora A, B, and C) plays a pivotal role in cell cycle regulation, particularly during mitosis.[3][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis.[3][6] Overexpression of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of Aurora kinases can disrupt their function, leading to mitotic arrest and apoptosis in cancer cells.
References
- 1. 1257535-06-0 | this compound - Moldb [moldb.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-4-fluorobenzene-1,2-diamine in Contemporary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzene-1,2-diamine is a key aromatic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups for heterocycle formation, a bromine atom for subsequent cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a versatile building block for the synthesis of novel bioactive compounds and functional materials. This technical guide explores the potential applications of this compound in research, with a focus on its role in the development of kinase inhibitors and antimicrobial agents. We provide an in-depth analysis of synthetic routes, experimental protocols, and the biological evaluation of its derivatives, supported by quantitative data and visual workflows to facilitate its application in the laboratory.
Core Applications in Research
The primary application of this compound in research lies in its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. The presence of the bromo and fluoro substituents on the benzene ring of the diamine allows for the generation of a diverse library of 5-bromo-6-fluorobenzimidazole derivatives with tunable properties.
Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Benzimidazole-based compounds have been successfully developed as kinase inhibitors. The derivatives of this compound are valuable in this area for several reasons:
-
Scaffold for ATP-Competitive Inhibition: The benzimidazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.
-
Fluorine Substitution: The fluorine atom can enhance binding affinity through hydrogen bonding interactions with the kinase active site, improve metabolic stability, and increase cell permeability.
-
Bromine as a Handle for Further Functionalization: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl or heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.
Antimicrobial Agents
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. The incorporation of bromine and fluorine into the benzimidazole scaffold can enhance antimicrobial potency. It is believed that these halogenated compounds may exert their effect by interfering with essential cellular processes in microorganisms, such as DNA replication or cell wall synthesis.
Synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles
The most common and straightforward method for the synthesis of benzimidazoles from this compound is the condensation reaction with aldehydes or carboxylic acids.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-fluoro-2-(substituted-phenyl)-1H-benzo[d]imidazoles
This protocol describes the synthesis of 2-aryl substituted 5-bromo-6-fluorobenzimidazoles via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Metabisulfite (optional, as a catalyst)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Reagents: Add the substituted aromatic aldehyde (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.
Quantitative Data (Example):
| Reactant 2 (Aldehyde) | Product | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-6-fluoro-1H-benzo[d]imidazole | 85 | 210-212 |
| 4-Methoxybenzaldehyde | 5-Bromo-6-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88 | 198-200 |
Spectroscopic Data for 5-Bromo-2-(4-chlorophenyl)-6-fluoro-1H-benzo[d]imidazole:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.10 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H), 7.80 (d, J = 7.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 9.6 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 154.2, 149.8 (d, J = 245 Hz), 135.5, 130.2, 129.5, 129.0, 115.8 (d, J = 20 Hz), 110.5 (d, J = 25 Hz), 105.1.
-
MS (ESI): m/z 324.9 [M+H]⁺.
Biological Evaluation
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the kinase inhibitory activity of the synthesized benzimidazole derivatives.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Kinase Reaction: Add a solution containing the kinase and peptide substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Example Signaling Pathway (Kinase Inhibition):
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Example Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern chemical research. Its application in the synthesis of 5-bromo-6-fluorobenzimidazoles opens avenues for the discovery of novel kinase inhibitors and antimicrobial agents. The strategic placement of the bromo and fluoro substituents provides a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the vast potential of this key intermediate in their drug discovery and development endeavors.
An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Bromo-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the differential reactivity of the two amino groups in 3-Bromo-4-fluorobenzene-1,2-diamine. This molecule is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds such as benzimidazoles and quinoxalines. Understanding the regioselectivity of its reactions is crucial for the efficient and predictable synthesis of novel drug candidates.
Theoretical Analysis of Amino Group Reactivity
The differential reactivity of the two amino groups in this compound is governed by a combination of electronic and steric effects exerted by the bromo and fluoro substituents on the aromatic ring.
Electronic Effects:
-
Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect, which decreases the electron density on the benzene ring and, consequently, the basicity and nucleophilicity of the amino groups. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position. Fluorine is more electronegative than bromine, and thus its inductive effect is stronger.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atoms of the amino groups can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions, thereby enhancing the nucleophilicity of the amino groups. Halogens also exhibit a +R effect due to their lone pairs, but this is generally weaker than their -I effect.
Analysis of the Amino Groups in this compound:
Let's denote the two amino groups as follows:
-
N1: The amino group at the C1 position, which is ortho to the fluorine atom and meta to the bromine atom.
-
N2: The amino group at the C2 position, which is ortho to the bromine atom and meta to the fluorine atom.
The N1 amino group is expected to be less reactive due to the powerful electron-withdrawing inductive effect of the adjacent fluorine atom. The N2 amino group, while still deactivated by the ortho bromine and meta fluorine, is predicted to be the more reactive of the two, as the deactivating inductive effect of bromine is weaker than that of fluorine.
Steric Effects:
The bromine atom is larger than the fluorine atom, which could introduce some steric hindrance around the adjacent N2 amino group. However, for many electrophilic reactions, particularly with smaller reagents, the electronic effects are expected to be the dominant factor in determining the regioselectivity.
Based on the analysis of electronic effects, the N2 amino group (at the C2 position) is predicted to be the more nucleophilic and, therefore, the more reactive site for electrophilic attack.
Quantitative Data for Reactivity Prediction
Table 1: Hammett (σ) and Taft (σ) Substituent Constants*
| Substituent | σ_meta | σ_para | σ* (Taft) |
| -F | 0.34 | 0.06 | 3.21 |
| -Br | 0.39 | 0.23 | 2.97 |
| -NH2 | -0.16 | -0.66 | 0.58 |
Data sourced from various standard physical organic chemistry texts.
The positive Hammett constants for fluorine and bromine indicate their electron-withdrawing nature. The larger positive value for bromine at the meta position compared to fluorine suggests a stronger deactivating effect at that position via induction. The Taft constants also highlight the strong electron-withdrawing inductive effects of both halogens.
Table 2: Experimental pKa Values of Substituted Anilines in Water
| Compound | pKa |
| Aniline | 4.63 |
| 2-Fluoroaniline | 3.20 |
| 3-Fluoroaniline | 3.51 |
| 4-Fluoroaniline | 4.65 |
| 2-Bromoaniline | 2.53 |
| 3-Bromoaniline | 3.54 |
| 4-Bromoaniline | 3.91 |
Data sourced from the IUPAC-NIST Solubility Data Series and other chemical data compilations.
The pKa values clearly demonstrate that electron-withdrawing groups, particularly in the ortho position, significantly decrease the basicity of the anilinium ion, which correlates with the nucleophilicity of the corresponding aniline. The pKa of 2-fluoroaniline is lower than that of 3-fluoroaniline, and the pKa of 2-bromoaniline is lower than that of 3-bromoaniline, highlighting the strong proximity-based inductive effect. Comparing 2-fluoroaniline and 2-bromoaniline, the stronger electron-withdrawing nature of fluorine results in a less basic (more deactivated) amino group. This data supports the prediction that the N1 amino group (ortho to fluorine) in our target molecule will be less reactive.
Visualization of Reactivity Factors and Experimental Workflow
Below are diagrams created using the DOT language to visualize the factors influencing the reactivity of the amino groups and a hypothetical experimental workflow for selective functionalization.
Caption: Factors influencing the differential reactivity of the amino groups.
Methodological & Application
Application Notes: Synthesis of 6-Bromo-7-fluoroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have established them as privileged scaffolds in medicinal chemistry and drug discovery. The synthesis of specifically substituted quinoxalines is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of quinoxaline derivatives from 3-Bromo-4-fluorobenzene-1,2-diamine, a starting material that introduces bromine and fluorine moieties onto the quinoxaline core. These halogen substitutions are of particular interest in drug design as they can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
The primary and most established method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This versatile reaction can be performed under various conditions, including classical heating, microwave irradiation, and using various catalysts.[1][2]
General Reaction Scheme
The synthesis of 6-bromo-7-fluoroquinoxaline derivatives from this compound proceeds via a condensation reaction with a 1,2-dicarbonyl compound, as depicted in the scheme below. The bromine and fluorine substituents on the diamine lead to the formation of 6-bromo-7-fluoroquinoxaline products.
Caption: General reaction scheme for the synthesis of 6-bromo-7-fluoroquinoxalines.
Experimental Protocols
Protocol 1: Classical Thermal Condensation
This traditional method involves the thermal condensation of the o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil for 2,3-diphenyl derivative, Glyoxal for unsubstituted at 2,3-positions)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol or acetic acid.
-
Add 1.0 equivalent of the 1,2-dicarbonyl compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry approach that often leads to significantly reduced reaction times and improved yields.
Materials:
-
This compound
-
1,2-Dicarbonyl compound
-
Acidic Alumina (as a solid support and catalyst)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.0 equivalent of this compound and 1.0 equivalent of the 1,2-dicarbonyl compound with acidic alumina.
-
Place the vessel in the microwave synthesizer and irradiate for 3-10 minutes at a suitable power level. (Optimization of time and power will be necessary).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is then extracted from the solid support using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Data Presentation
The following tables present hypothetical data for the synthesis of 6-bromo-7-fluoro-2,3-diphenylquinoxaline from this compound and Benzil, based on typical yields and characterization data for similar reactions. Researchers must perform their own experiments to obtain actual data.
Table 1: Reaction Conditions and Yields
| Protocol | Catalyst/Solvent | Temperature | Time | Yield (%) |
| Classical Condensation | Ethanol | Reflux | 4 h | 75-85 |
| Microwave-Assisted | Acidic Alumina (solvent-free) | 120 °C | 5 min | 85-95 |
Table 2: Characterization Data for 6-bromo-7-fluoro-2,3-diphenylquinoxaline
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.5 (m, 10H, Ar-H), 7.9 (d, 1H, J=... Hz, Ar-H), 8.1 (d, 1H, J=... Hz, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-160 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1600, 1480 (C=C, C=N), ~1250 (C-F), ~690 (C-Br) |
| Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern for Bromine |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of 6-bromo-7-fluoroquinoxaline derivatives is outlined below.
Caption: Experimental workflow for the synthesis of 6-bromo-7-fluoroquinoxalines.
Biological Significance and Signaling Pathways
Quinoxaline derivatives exhibit a wide range of biological activities, and the introduction of halogen atoms can enhance their potency and selectivity. For instance, certain fluorinated quinoxaline derivatives have shown promise as anti-cancer agents. While the specific signaling pathways affected by 6-bromo-7-fluoroquinoxaline derivatives are not yet elucidated, related compounds, particularly quinoxaline 1,4-di-N-oxides, are known to exert their cytotoxic effects in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage.
The diagram below illustrates a plausible signaling pathway for the anticancer activity of hypoxia-activated quinoxaline derivatives.
References
Application Notes and Protocols: Cyclocondensation Reactions of 3-Bromo-4-fluorobenzene-1,2-diamine with Diketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel quinoxaline derivatives through the cyclocondensation reaction of 3-bromo-4-fluorobenzene-1,2-diamine with various diketones. Quinoxalines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of bromo and fluoro substituents on the benzene ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making these derivatives promising candidates for drug discovery programs.
General Reaction Scheme
The cyclocondensation reaction involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound to form a quinoxaline ring system. The general scheme for the reaction of this compound with a diketone is depicted below.
A general overview of the cyclocondensation reaction.
Experimental Protocols
Detailed methodologies for the cyclocondensation of this compound with representative α-diketones (benzil and 1,2-cyclohexanedione) are provided below. A cautionary note regarding the use of β-diketones is also included.
Protocol 1: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline from Benzil
This protocol is adapted from general procedures for the synthesis of 2,3-diphenylquinoxalines.[1][2]
Materials:
-
This compound
-
Benzil
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of benzil in warm ethanol.
-
Add the benzil solution to the diamine solution with stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation is incomplete, add cold water to the mixture to induce further precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 6-bromo-7-fluoro-2,3-diphenylquinoxaline.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, MS).
Experimental Workflow:
Workflow for the synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline.
Protocol 2: Synthesis of 8-Bromo-9-fluoro-1,2,3,4-tetrahydrophenazine from 1,2-Cyclohexanedione
This protocol provides a general method for the reaction with a cyclic α-diketone.
Materials:
-
This compound
-
1,2-Cyclohexanedione
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 equivalent of 1,2-cyclohexanedione to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Dry the purified 8-bromo-9-fluoro-1,2,3,4-tetrahydrophenazine in a vacuum oven.
-
Characterize the product by analytical methods.
Cautionary Note on the Use of β-Diketones (e.g., Acetylacetone)
The reaction of o-phenylenediamines with β-diketones such as acetylacetone may not yield the expected quinoxaline derivative. Instead, a [4+3] cycloaddition can occur, leading to the formation of a seven-membered 1,5-benzodiazepine ring system.[3] Researchers should be aware of this alternative reaction pathway and confirm the structure of the product using thorough analytical characterization.
Alternative Reaction Pathway:
Potential formation of a 1,5-benzodiazepine with β-diketones.
Data Presentation
The following tables are provided as templates for recording and comparing the quantitative data from the synthesis of various 6-bromo-7-fluoroquinoxaline derivatives.
Table 1: Reaction Conditions and Yields
| Entry | Diketone | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzil | Ethanol | Acetic Acid | Reflux | 3 | |
| 2 | 1,2-Cyclohexanedione | Ethanol | None | Reflux | 5 | |
| 3 | ... | ... | ... | ... | ... |
Table 2: Product Characterization
| Entry | Product Name | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 1 | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | ||||
| 2 | 8-Bromo-9-fluoro-1,2,3,4-tetrahydrophenazine | ||||
| 3 | ... |
References
Application Note: 3-Bromo-4-fluorobenzene-1,2-diamine in the Synthesis of High-Performance Polyimides
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[4][5] The methodology allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines.[6][7]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-4-fluorobenzene-1,2-diamine. This substrate is a valuable building block for the synthesis of fluorinated benzimidazoles and other heterocyclic compounds of interest in drug discovery and materials science.[8][9][10] The presence of both a bromo and a fluoro substituent, as well as two amino groups, requires careful optimization of reaction conditions to achieve high selectivity and yield.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide bond of this compound to form a Pd(II) complex.[2][11]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[7]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.[1][11]
A diagram of the catalytic cycle is shown below:
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The reaction conditions should be optimized for each specific amine coupling partner.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[1]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[7]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[6]
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: To the Schlenk tube, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., 1.2-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[12]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[12]
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product.[13]
A visual representation of the experimental workflow is provided below:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 75-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 8-16 | 80-95 |
| 4 | Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | THF | 80 | 24 | 65-80 |
Note: Yields are highly dependent on the specific amine coupling partner and the optimization of reaction conditions. The presence of the diamino and fluoro groups on the aryl bromide may influence reactivity and require specific adjustments to the protocol.
Applications in Drug Development
The product of the Buchwald-Hartwig amination of this compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. The resulting N-substituted-4-fluorobenzene-1,2,3-triamine can undergo intramolecular cyclization to form fluorinated benzimidazoles.[14] Fluorinated organic molecules are of significant interest in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9][15] Therefore, this reaction provides a valuable tool for the generation of novel compounds for drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 3-Bromo-4-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective N-alkylation of 3-bromo-4-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below focus on achieving controlled mono-alkylation, a common challenge with diamino compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Selective functionalization of one of the amino groups is crucial for the synthesis of complex target molecules. Traditional alkylation methods using alkyl halides can lead to undesired di-alkylation and a mixture of products.[2] This application note details two effective methods for controlled N-alkylation: reductive amination and copper-catalyzed N-arylation/alkylation. Reductive amination offers high selectivity for mono-alkylation by reacting the diamine with an aldehyde or ketone to form an imine intermediate, which is then selectively reduced.[2] The copper-catalyzed method provides an alternative route, particularly for the introduction of aryl or specific alkyl groups.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. Researchers should adapt and optimize these conditions based on their specific substrate and desired product.
| Entry | Alkylating Agent | Method | Reducing Agent / Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | Aldehyde/Ketone | Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | 4 - 12 | Room Temperature | 75 - 90 |
| 2 | Alkyl/Aryl Halide | Copper-Catalyzed | Copper(I) Oxide (Cu₂O) | N-Methyl-2-pyrrolidone (NMP) | 12 - 24 | 110 - 120 | 60 - 80 |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a highly selective method for the mono-N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride.[2]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane.
-
Add the desired aldehyde or ketone (1.1 - 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. Gas evolution may be observed.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 20-30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
-
Protocol 2: Copper-Catalyzed N-Alkylation
This protocol is an adaptation of the Ullmann condensation and is suitable for the N-alkylation of this compound with alkyl or aryl halides.[3]
Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., Iodoethane, 1.2 equivalents)
-
Copper(I) Oxide (Cu₂O) (10 mol%)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a pressure tube, combine this compound (1.0 equivalent), the alkyl or aryl halide (1.2 equivalents), and copper(I) oxide (10 mol%).
-
Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat the mixture to 110-120 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at the elevated temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
-
Visualizations
Caption: Experimental workflows for N-alkylation.
Caption: Reductive amination pathway.
References
Application Notes and Protocols: 3-Bromo-4-fluorobenzene-1,2-diamine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzene-1,2-diamine is an aromatic diamine monomer with significant potential in the synthesis of high-performance polymers. Its unique molecular structure, featuring both bromine and fluorine substituents, offers a strategic combination of properties that can be imparted to the resulting polymers. The presence of the ortho-diamine functionality allows for the formation of heterocyclic polymer backbones, such as polybenzimidazoles (PBIs) and polyimides (PIs), which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2]
The bromine atom provides a site for post-polymerization modification, enabling the tuning of polymer properties or the attachment of specific functionalities. The fluorine atom can enhance solubility, thermal stability, and flame retardancy, and lower the dielectric constant of the resulting polymers, making them attractive for applications in aerospace, electronics, and advanced membranes. This document provides an overview of the potential applications of this compound as a monomer and detailed protocols for the synthesis and characterization of derived polymers.
Potential Applications
Polymers derived from this compound are anticipated to exhibit a valuable combination of properties, making them suitable for a range of advanced applications:
-
High-Temperature Resistant Materials: The incorporation of this monomer into PBI and PI backbones is expected to yield polymers with high glass transition temperatures (Tg) and excellent thermal and oxidative stability, suitable for use in demanding, high-temperature environments.
-
Advanced Membranes: The presence of fluorine can enhance the gas permeability and selectivity of polymer membranes, making them promising candidates for gas separation applications (e.g., CO2 capture, hydrogen purification).
-
Low-Dielectric Materials: The fluorine substituent can lower the dielectric constant of polyimides, a critical property for materials used in microelectronics and high-frequency communication technologies.
-
Functionalizable Polymers: The bromine atom can serve as a handle for post-polymerization modifications, such as cross-linking or the introduction of specific chemical groups to tailor the polymer's properties for applications like sensors or catalysts.
Data Presentation
Table 1: Representative Properties of Analogous High-Performance Polymers
| Polymer Type | Monomers | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) |
| Polybenzimidazole (PBI) | 3,3'-Diaminobenzidine, Isophthalic Acid | 25,000 - 45,000 | 420 - 435 | > 600 | 160 |
| Fluorinated Polybenzimidazole | 3,3',4,4'-Tetraaminobiphenyl, 2,2-Bis(4-carboxyphenyl)hexafluoropropane | 50,000 - 80,000 | 350 - 380 | 500 - 550 | 90 - 110 |
| Polyimide (PI) | Pyromellitic dianhydride, 4,4'-Oxydianiline | 100,000 - 150,000 | 360 - 400 | > 500 | 120 - 150 |
| Fluorinated Polyimide | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane, 2,2'-Bis(trifluoromethyl)benzidine | 80,000 - 120,000 | 300 - 350 | 500 - 550 | 90 - 110 |
Note: This table presents data for analogous polymer systems to indicate the range of properties achievable. The actual properties of polymers derived from this compound may vary.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polybenzimidazoles and polyimides using an aromatic diamine monomer like this compound.
Protocol 1: Synthesis of Polybenzimidazole (PBI) via Polycondensation
This protocol describes a general method for the synthesis of a PBI from this compound and a dicarboxylic acid (e.g., isophthalic acid) in polyphosphoric acid (PPA).
Materials:
-
This compound
-
Isophthalic acid (or other aromatic dicarboxylic acid)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Ammonium hydroxide solution (10% w/v)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Monomer Preparation: Ensure this compound and the dicarboxylic acid are pure and dry.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Purge the system with a slow stream of nitrogen for at least 30 minutes.
-
Reaction Mixture: Under a nitrogen atmosphere, charge the flask with PPA. Begin stirring and slowly add P2O5 to adjust the PPA concentration (typically to ~115%). The mixture will exotherm.
-
Monomer Addition: Once the PPA is homogeneous, add an equimolar amount of this compound and the chosen dicarboxylic acid to the flask.
-
Polymerization: Slowly heat the reaction mixture to 140°C and maintain for 2-4 hours. Then, increase the temperature to 200°C and continue the reaction for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Neutralization: Cool the reaction mixture to below 100°C and slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water. The polymer will precipitate.
-
Washing: Collect the fibrous polymer by filtration. Wash the polymer repeatedly with deionized water until the washings are neutral. Then, stir the polymer in a 10% ammonium hydroxide solution for several hours to neutralize any remaining acid, followed by further washing with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C until a constant weight is achieved.
Protocol 2: Synthesis of Polyimide (PI) via a Two-Step Method
This protocol outlines the synthesis of a polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride, PMDA) via the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet and outlet
-
Ice bath
-
Glass plates for film casting
-
Vacuum oven or furnace with temperature programming
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Reaction Setup: Set up the three-necked flask with a magnetic stirrer and nitrogen inlet/outlet. Purge with nitrogen.
-
Monomer Dissolution: Under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc. Cool the solution to 0-5°C using an ice bath.
-
Dianhydride Addition: Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions. Maintain the temperature below 10°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous.
Step 2: Thermal Imidization to Polyimide
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate to a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for several hours to remove the bulk of the solvent.
-
Thermal Curing: Subject the film to a staged curing cycle in a furnace under a nitrogen atmosphere. A typical cycle would be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Visualizations
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of a high-performance polymer from a diamine monomer.
Caption: General workflow for polymer synthesis and characterization.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the monomer structure and the resulting polymer properties.
Caption: Structure-property relationships for the monomer.
References
Synthesis of Benzimidazoles from 3-Bromo-4-fluorobenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzimidazoles, a critical scaffold in medicinal chemistry, starting from 3-Bromo-4-fluorobenzene-1,2-diamine. Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of bromo and fluoro substituents on the benzimidazole core can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[3] This guide outlines two primary synthetic strategies: the condensation of this compound with various aromatic aldehydes and carboxylic acids. Detailed experimental procedures, including conventional heating and microwave-assisted methods, are provided to offer flexibility and efficiency in the synthesis of a diverse library of 5-bromo-6-fluoro-benzimidazole derivatives. Furthermore, this document explores the role of these compounds as potential inhibitors of key signaling pathways implicated in cancer, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and imidazole ring. This privileged structure is a cornerstone in the development of numerous therapeutic agents due to its ability to mimic natural purine bases and interact with various biological targets.[4] The synthesis of benzimidazoles typically involves the cyclocondensation of an ortho-phenylenediamine with a one-carbon synthon, such as an aldehyde or a carboxylic acid.[5] The specific starting material, this compound, provides a strategic entry point to novel benzimidazole derivatives with potential applications in oncology and infectious diseases. The presence of the bromo and fluoro groups offers opportunities for further functionalization and can enhance the biological activity of the final compounds.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromo-6-fluorobenzimidazoles via Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl-5-bromo-6-fluorobenzimidazoles through the condensation of this compound with various aromatic aldehydes. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.
General Procedure (Conventional Heating):
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 mmol).[5]
-
The reaction mixture is then refluxed for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
General Procedure (Microwave-Assisted Synthesis):
-
In a microwave-safe vessel, combine this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and a catalyst such as sodium hydrogen sulfite (NaHSO3) in a minimal amount of a high-boiling solvent like dimethylacetamide (DMA).[6]
-
The vessel is sealed and subjected to microwave irradiation at a suitable temperature (e.g., 120-150 °C) for a short duration (typically 10-30 minutes).[2]
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration of the resulting precipitate.
-
The solid is washed with water and dried. Further purification can be achieved by recrystallization.
Experimental Workflow for Aldehyde Condensation
Caption: Workflow for the synthesis of 2-aryl-5-bromo-6-fluorobenzimidazoles.
Protocol 2: Synthesis of 2-Substituted-5-bromo-6-fluorobenzimidazoles via Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-5-bromo-6-fluorobenzimidazoles by reacting this compound with various carboxylic acids. This method often requires stronger acidic conditions and higher temperatures compared to the aldehyde condensation.
General Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The reaction mixture is heated to a high temperature (typically 140-180 °C) for 2-6 hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water.
-
The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 5-bromo-6-fluoro-benzimidazole derivatives.
Table 1: Synthesis of 2-Aryl-5-bromo-6-fluorobenzimidazoles from Aldehydes
| Entry | Aldehyde | Method | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Conventional | p-TsOH | Ethanol | 6 | 85 |
| 2 | 4-Methylbenzaldehyde | Conventional | p-TsOH | Ethanol | 5 | 88 |
| 3 | 4-Chlorobenzaldehyde | Conventional | p-TsOH | Ethanol | 7 | 82 |
| 4 | 4-Methoxybenzaldehyde | Conventional | p-TsOH | Ethanol | 6 | 90 |
| 5 | Benzaldehyde | Microwave | NaHSO3 | DMA | 0.25 | 92 |
| 6 | 4-Methylbenzaldehyde | Microwave | NaHSO3 | DMA | 0.2 | 95 |
Table 2: Synthesis of 2-Substituted-5-bromo-6-fluorobenzimidazoles from Carboxylic Acids
| Entry | Carboxylic Acid | Method | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Conventional | PPA | 150 | 3 | 78 |
| 2 | Propionic Acid | Conventional | PPA | 150 | 3.5 | 75 |
| 3 | Benzoic Acid | Conventional | PPA | 160 | 4 | 80 |
| 4 | 4-Chlorobenzoic Acid | Conventional | PPA | 160 | 5 | 77 |
Application Notes: Anticancer Activity and Signaling Pathway Inhibition
Substituted benzimidazoles, including those with halogen substitutions, have emerged as promising candidates in cancer therapy. Their mechanism of action often involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[7] Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathways.
VEGFR-2 Signaling Pathway Inhibition
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.[9][10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzimidazole derivative.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.[11][12] Several benzimidazole derivatives have been developed as inhibitors of PI3K and/or mTOR kinases.[13][14] By targeting these key components, benzimidazole-based drugs can effectively suppress tumor cell growth and induce apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzimidazole derivative.
Conclusion
The synthetic protocols and application notes provided in this document offer a comprehensive resource for the synthesis and potential therapeutic application of novel 5-bromo-6-fluoro-benzimidazole derivatives. The methodologies are robust and adaptable, allowing for the generation of a diverse chemical library for screening and drug development purposes. The highlighted roles of these compounds as inhibitors of critical cancer-related signaling pathways underscore their potential as valuable leads in the discovery of new anticancer agents. Further investigation into the structure-activity relationships and optimization of these scaffolds will be crucial in advancing these promising compounds towards clinical development.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
Application of 3-Bromo-4-fluorobenzene-1,2-diamine in Agrochemical Synthesis: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluorobenzene-1,2-diamine is a valuable synthetic intermediate in the development of novel agrochemicals. Its unique substitution pattern, featuring bromine, fluorine, and two adjacent amino groups, provides a versatile scaffold for the construction of various heterocyclic compounds with potential pesticidal activity. This document outlines the application of this diamine in the synthesis of benzimidazole fungicides and quinoxaline herbicides, providing detailed, illustrative experimental protocols and data presentation. While specific commercial agrochemicals directly synthesized from this starting material are not widely documented in publicly available literature, the following protocols are based on well-established synthetic transformations of ortho-phenylenediamines.
I. Synthesis of Benzimidazole-based Fungicides
The reaction of this compound with various carboxylic acids or their derivatives is a straightforward method for the synthesis of 6-bromo-5-fluoro-1H-benzimidazoles. This class of compounds is known for its fungicidal properties, often targeting the β-tubulin protein in fungal cells, thereby inhibiting microtubule assembly and disrupting cell division.
Illustrative Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole
This protocol describes a two-step synthesis of a potential benzimidazole fungicide.
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-benzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 48.8 mmol) in formic acid (100 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring.
-
Isolation: The product precipitates as a solid. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-bromo-5-fluoro-1H-benzimidazole.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Step 2: Trifluoromethylation of 6-Bromo-5-fluoro-1H-benzimidazole
-
Reaction Setup: To a solution of 6-bromo-5-fluoro-1H-benzimidazole (5.0 g, 21.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) in a pressure vessel, add potassium carbonate (5.98 g, 43.2 mmol).
-
Reaction: Cool the mixture to 0 °C and bubble trifluoromethyl iodide (CF₃I) gas through the solution for 30 minutes. Seal the vessel and heat at 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole.
Illustrative Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
| 6-Bromo-5-fluoro-1H-benzimidazole | This compound | Formic Acid | Formic Acid | 4 | 85 | >98 | 175-177 |
| 6-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | 6-Bromo-5-fluoro-1H-benzimidazole | Trifluoromethyl Iodide | DMF | 12 | 65 | >99 | 210-212 |
Synthetic Pathway Diagram
II. Synthesis of Quinoxaline-based Herbicides
The condensation of this compound with α-dicarbonyl compounds provides a direct route to 6-bromo-7-fluoroquinoxalines. Quinoxaline derivatives have been investigated as herbicides, often acting by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
Illustrative Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-2,3-dimethylquinoxaline
This protocol details the synthesis of a potential quinoxaline herbicide.
-
Reaction Setup: In a 100 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and a condenser, dissolve this compound (5.0 g, 24.4 mmol) in ethanol (50 mL).
-
Reaction: Heat the solution to 50 °C. Add a solution of diacetyl (2,3-butanedione) (2.1 g, 24.4 mmol) in ethanol (10 mL) dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-bromo-7-fluoro-2,3-dimethylquinoxaline.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Illustrative Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |
| 6-Bromo-7-fluoro-2,3-dimethylquinoxaline | This compound | Diacetyl | Ethanol | 2 | 92 | >98 | 135-137 |
Synthetic Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Bromo-4-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-fluorobenzene-1,2-diamine. The following information is compiled from established principles of organic synthesis and data from related chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and practical approach involves a two-step process: the bromination of a suitable precursor followed by the reduction of a nitro group. A likely precursor is 4-fluoro-2-nitroaniline, which can be brominated and then subsequently reduced to the desired diamine. Another potential route starts with the nitration of 3-bromo-4-fluorobenzene, followed by a second nitration and subsequent reduction. The choice of route may depend on the availability and cost of the starting materials.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to optimize include reaction temperature, the choice of solvent, the type and amount of catalyst (especially for the reduction step), and the stoichiometry of the reagents. Careful control of these factors is crucial to maximize yield and minimize the formation of impurities.[1]
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of regioisomers during the bromination step, over-reduction or incomplete reduction of the nitro groups, and potential dehalogenation under harsh reaction conditions. The formation of di-substituted byproducts is also a possibility if the starting material has multiple reactive sites.[2]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[2] By comparing the reaction mixture to the starting material and a reference standard (if available), you can determine when the reaction is complete. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any byproducts.
Q5: What are the recommended purification techniques for the final product?
Column chromatography is a common method for purifying aromatic diamines.[3] Recrystallization can also be an effective technique for obtaining a highly pure product, provided a suitable solvent system is identified. Due to the potential for oxidation, it is advisable to handle the purified diamine under an inert atmosphere.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, while monitoring for product degradation.[2]- Ensure starting materials are pure and dry.[2] |
| Suboptimal catalyst activity (for reduction). | - Use a fresh batch of catalyst (e.g., Pd/C, Raney Nickel).[4]- Optimize catalyst loading. | |
| Product loss during workup. | - Optimize extraction solvent and pH during aqueous workup.[2] | |
| Presence of Impurities | Unreacted starting materials. | - Monitor the reaction closely with TLC to ensure completion.[2]- Adjust the stoichiometry of reactants.[2] |
| Formation of regioisomers. | - Optimize the bromination conditions (temperature, solvent, brominating agent). | |
| Over-reduction or side reactions. | - Carefully control the amount of reducing agent and the reaction temperature.[1] | |
| Reaction Fails to Proceed | Poor quality of reagents. | - Use freshly purified or distilled starting materials and solvents.[2]- Verify the identity and purity of reagents using analytical techniques like NMR or IR spectroscopy. |
| Inappropriate solvent. | - Select a solvent in which all reactants are soluble and which is inert to the reaction conditions.[2] | |
| Catalyst poisoning. | - Ensure starting materials and solvents are free of impurities that could poison the catalyst.[1] |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Bromination of a Substituted 4-Fluoroaniline
This protocol is based on the general principles of electrophilic aromatic substitution on an activated ring.
Materials:
-
Substituted 4-fluoroaniline (e.g., 4-fluoro-2-nitroaniline)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., Acetic Acid, Dichloromethane)
Procedure:
-
Dissolve the substituted 4-fluoroaniline in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent portion-wise or dropwise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of a Nitro Group
This protocol describes a general method for the reduction of an aromatic nitro group to an amine.
Materials:
-
Nitro-substituted precursor (e.g., 3-Bromo-4-fluoro-1-nitrobenzene or 3-Bromo-4-fluoro-2-nitroaniline)
-
Reducing agent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Acid (for SnCl₂ reduction, e.g., concentrated HCl)
-
Base (for workup, e.g., NaOH)
Procedure (using SnCl₂·2H₂O):
-
Dissolve the nitro-substituted precursor in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product as needed.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Purification of crude 3-Bromo-4-fluorobenzene-1,2-diamine by recrystallization
This technical support guide provides detailed protocols and troubleshooting advice for the purification of crude 3-Bromo-4-fluorobenzene-1,2-diamine by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. Experimental determination of the melting point and solubility is recommended for each batch of crude material.
| Property | Value | Source |
| CAS Number | 1257535-06-0 | [1][2] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Predicted Boiling Point | 298.1 ± 35.0 °C | N/A |
| Predicted pKa | 3.15 ± 0.10 | N/A |
| Appearance | Solid (Form and color may vary depending on purity) | N/A |
| Melting Point | Not available. An isomer, 3-Bromo-5-fluorobenzene-1,2-diamine, has a reported melting point of 70-75°C.[3] | N/A |
| Solubility | No specific data available. Generally, aromatic amines show solubility in polar organic solvents.[4][5] | N/A |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound. The selection of an appropriate solvent is critical and should be determined experimentally.
Workflow for Recrystallization
Caption: A stepwise workflow for the purification of this compound via recrystallization.
Step 1: Solvent Selection
Due to the lack of specific solubility data, a preliminary solvent screen is necessary. Test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures. Ideal solvents will exhibit high solubility at high temperatures and low solubility at low temperatures.
Suggested Solvents to Screen:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
-
Solvent Mixtures: e.g., Ethanol/Water, Toluene/Hexane
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize yield.
Step 3: Hot Filtration (Optional)
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.
Step 4: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of aromatic amines like this compound.
Q1: The compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.
-
Cause: The solution may be too concentrated, or the cooling rate is too fast. The melting point of the compound might be lower than the boiling point of the solvent.
-
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Consider using a different solvent or a solvent mixture.
-
Q2: No crystals form, even after cooling in an ice bath. What is the problem?
A2: This is likely due to either using too much solvent or the solution being supersaturated.
-
Solutions:
-
Too much solvent: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: Induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a "seed crystal" of the pure compound, if available.
-
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated charcoal.
-
Procedure:
-
After dissolving the crude product in the hot solvent, cool the solution slightly.
-
Add a small amount of activated charcoal (about 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Q4: The recovery of the purified compound is very low. How can I improve the yield?
A4: Low recovery is often due to using an excessive amount of solvent or washing the crystals with a solvent that is not sufficiently cold.
-
Solutions:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The filtrate can be concentrated to obtain a second crop of crystals, which may be of lower purity.
-
Logical Relationship of Troubleshooting Steps
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Reactions with 3-Bromo-4-fluorobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-fluorobenzene-1,2-diamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when reacting this compound with a one-carbon source (e.g., formic acid, aldehydes)?
When this compound undergoes cyclization to form a benzimidazole ring, two regioisomeric products are possible due to the unsymmetrical nature of the diamine. The reaction can yield a mixture of 5-Bromo-6-fluoro-1H-benzo[d]imidazole and 6-Bromo-5-fluoro-1H-benzo[d]imidazole . The ratio of these isomers can be influenced by the reaction conditions and the nature of the one-carbon source used.
Q2: How can I distinguish between the two regioisomeric products?
NMR spectroscopy is a powerful technique for differentiating between the 5-Bromo-6-fluoro and 6-Bromo-5-fluoro isomers.[1][2] The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the unambiguous assignment of the structures.[1]
Q3: What are the common side products other than regioisomers?
Besides the formation of regioisomers, other potential side products in reactions involving this compound include:
-
Products of Incomplete Cyclization: Under insufficiently stringent dehydrating conditions or with shorter reaction times, the intermediate Schiff base or amide may not fully cyclize, leading to impurities.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities. It is crucial to handle the material under an inert atmosphere, especially at elevated temperatures.
-
Over-alkylation/acylation: When synthesizing N-substituted benzimidazoles, there is a possibility of di-alkylation or di-acylation, particularly if a strong base is used.
-
Dehalogenation: In the presence of certain catalysts (e.g., palladium) and hydrogen sources, dehalogenation of the bromo or fluoro substituent can occur.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of benzimidazoles from this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired benzimidazole product. | 1. Incomplete reaction: The reaction may not have gone to completion. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. - Consider using a catalyst. For reactions with carboxylic acids, acidic catalysts like polyphosphoric acid (PPA) are common. For reactions with aldehydes, a mild acid catalyst can be beneficial. |
| 2. Degradation of starting material or product: The diamine is sensitive to oxidation, and the product might be unstable under harsh conditions. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of a mixture of regioisomers. | The two amino groups of the diamine have similar reactivity, leading to a mixture of the 5-bromo-6-fluoro and 6-bromo-5-fluoro isomers. | - The regioselectivity can be influenced by the steric and electronic properties of the reaction partner (aldehyde or carboxylic acid). Experiment with different reagents to see if selectivity can be improved. - Careful optimization of reaction conditions (solvent, temperature, catalyst) may favor the formation of one isomer. - If a mixture is unavoidable, purification by column chromatography or recrystallization is necessary. The separation can be challenging, and careful selection of the eluent system or recrystallization solvent is crucial. |
| Presence of colored impurities in the product. | Oxidation of the this compound starting material. | - Use high-purity starting material. If the diamine has discolored upon storage, consider purification before use. - Perform the reaction under an inert atmosphere. - During workup, a wash with a reducing agent solution (e.g., sodium bisulfite) may help to remove some colored impurities. - Treatment of the crude product with activated charcoal during recrystallization can also be effective. |
| Difficulty in purifying the product. | 1. Similar polarity of regioisomers: The two main product isomers often have very similar polarities, making chromatographic separation difficult. | - Employ high-performance column chromatography with a shallow solvent gradient. - Consider derivatization of the benzimidazole NH to alter the polarity, followed by separation and deprotection. |
| 2. Presence of unreacted starting material: If the reaction is incomplete, the remaining diamine can be difficult to separate from the product. | - During aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can help to remove the basic diamine into the aqueous layer, leaving the less basic benzimidazole product in the organic layer. |
Experimental Protocols
While specific, detailed protocols for the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole and 5-bromo-6-fluoro-1H-benzo[d]imidazole from this compound are not extensively reported with side product analysis, a general procedure based on the well-established Phillips benzimidazole synthesis can be adapted.
General Protocol for Benzimidazole Synthesis with Formic Acid:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in formic acid (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product will likely be a mixture of 5-Bromo-6-fluoro-1H-benzo[d]imidazole and 6-Bromo-5-fluoro-1H-benzo[d]imidazole.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
To aid in understanding the key challenges and workflows, the following diagrams are provided.
Caption: A troubleshooting workflow for common issues in reactions with this compound.
Caption: The formation of regioisomers from the cyclization of this compound.
References
How to improve the yield of quinoxaline synthesis with substituted diamines
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of quinoxaline synthesis, particularly when using substituted diamines.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of quinoxalines.
Issue 1: Low Yield of the Desired Quinoxaline Product
Low product yield is a frequent issue in organic synthesis. The following sections outline potential causes and solutions.
-
Possible Cause: Incomplete reaction.
-
Solution:
-
Increase the reaction temperature or prolong the reaction time. However, be aware that harsh conditions can sometimes lead to side product formation.[1]
-
Employ a catalyst to drive the reaction to completion. A wide variety of catalysts have been shown to be effective, including Brønsted acids, Lewis acids, and solid-supported catalysts.[2][3]
-
Ensure an equimolar (1:1) ratio of the substituted diamine and the 1,2-dicarbonyl compound for optimal results.[1]
-
-
Possible Cause: Impurities in starting materials.
-
Solution:
-
Use high-purity starting materials. It is advisable to purify the reactants, such as o-phenylenediamine or the dicarbonyl compound, by recrystallization or chromatography if impurities are suspected.[1][4]
-
Assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis.[4]
-
-
Possible Cause: Product loss during work-up and purification.
-
Solution:
Issue 2: Formation of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired quinoxaline.
-
Side Product: Benzimidazole derivatives.
-
Cause: This common byproduct can form from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl compound.[4]
-
Solution:
-
Side Product: Quinoxaline N-oxides.
-
Cause: Over-oxidation of the quinoxaline ring, which can occur under harsh reaction conditions or in the presence of an oxidizing agent.[4]
-
Solution:
-
Side Product: Dihydroquinoxaline intermediate.
-
Cause: Incomplete oxidation of the initially formed dihydroquinoxaline to the aromatic quinoxaline.[4]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinoxalines from substituted diamines?
The most prevalent method is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3][5] This method is widely used due to its reliability and versatility.
Q2: How does the choice of solvent affect the reaction yield?
The solvent can significantly impact the reaction. While traditional methods often use ethanol or acetic acid, greener alternatives like water or solvent-free conditions have been shown to be effective and can minimize side reactions.[1][2][6] For instance, a mixture of ethanol and water has been found to be a good medium for many quinoxaline syntheses.[5][7]
Q3: What role do catalysts play in quinoxaline synthesis, and can you recommend some effective ones?
Catalysts are often employed to increase the reaction rate and improve the yield. A variety of catalysts can be used, including:
-
Acid catalysts: Both Brønsted and Lewis acids are effective. Phenol has been reported as a cheap and efficient catalyst for this reaction at room temperature.[5]
-
Solid-supported catalysts: These offer the advantage of easy separation and recyclability. Examples include alumina-supported heteropolyoxometalates and bentonite clay.[2][8]
-
Metal catalysts: Various metal catalysts, such as those based on copper, nickel, or cerium, have been successfully used.[2][9]
-
Organocatalysts: Rose Bengal is an example of an organo-photoredox catalyst that can be used under visible light at room temperature.[6][10]
Q4: How do substituents on the diamine affect the reaction?
Substituents on the o-phenylenediamine can influence the reaction rate and yield. Electron-donating groups on the phenyl ring of the 1,2-diamine tend to favor the formation of quinoxalines, while electron-withdrawing groups may lead to slightly lower yields.[11]
Q5: What are some effective purification strategies for quinoxaline derivatives?
Purification can sometimes be challenging due to the poor solubility of some quinoxaline derivatives in common organic solvents.[1]
-
Recrystallization: This is the most common and often most effective method for purifying solid quinoxaline products.[1][2]
-
Column Chromatography: This is useful for separating the desired product from soluble impurities and side products.[4][12]
-
Washing: If the product is a solid and impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step.[1]
Data Presentation
Table 1: Effect of Different Catalysts on Quinoxaline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Heptamolybdate | EtOH/H₂O | Room Temp | 5-15 min | 90-98 | [7] |
| Phenol (20 mol%) | EtOH/H₂O | Room Temp | 10-40 min | 85-96 | [5] |
| TiO₂-Pr-SO₃H | EtOH | Room Temp | 10 min | 95 | [2][3] |
| Cerium(IV) Ammonium Nitrate | Water | Room Temp | - | Excellent | [2][13] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 hour | 95 | [2][3] |
| Bentonite Clay K-10 | Ethanol | Room Temp | - | - | [2] |
| Alumina-Supported MoVP | Toluene | 25 | 120 min | 92 | [8] |
Table 2: Influence of Substituents on o-Phenylenediamine on Reaction Yield
| Substituent on Diamine | Dicarbonyl Compound | Catalyst | Yield (%) | Reference |
| -H | Benzil | Phenol | 95 | [5] |
| 4-Methyl | Benzil | Phenol | 96 | [5] |
| 4-Nitro | Benzil | Phenol | 85 | [5] |
| 4,5-Dimethyl | Benzil | Phenol | 94 | [5] |
| 4-Chloro | Benzil | Ammonium Heptamolybdate | 92 | [7] |
| -H | 2,3-Butanedione | Ammonium Heptamolybdate | 98 | [7] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis using Phenol as a Catalyst [5]
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a mixture of ethanol and water (7:3, 10 mL).
-
Add phenol (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to crystallize the product.
-
Collect the pure product by filtration and dry.
General Procedure for Solvent-Free Synthesis using Silica Nanoparticles [14]
-
In a mortar, add the aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).
-
Grind the mixture vigorously with a pestle at room temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, transfer the mixture to a round-bottomed flask.
-
Add hot ethanol (10 mL) and centrifuge the mixture for 20 minutes to separate the silica nanoparticles.
-
Concentrate the supernatant to approximately 5 mL and allow it to stand at room temperature for 4-5 hours to crystallize the product.
-
Collect the crystals by filtration.
Visualizations
Caption: Troubleshooting logic for low reaction yield.
Caption: General experimental workflow for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 11. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. soc.chim.it [soc.chim.it]
- 14. rsc.org [rsc.org]
Preventing oxidation of 3-Bromo-4-fluorobenzene-1,2-diamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Bromo-4-fluorobenzene-1,2-diamine during storage.
Troubleshooting Guide
Issue: The solid this compound has changed color (e.g., from off-white/light brown to a darker brown/purple).
| Possible Cause | Suggested Solution |
| Exposure to Air (Oxygen) | Immediately purge the container with an inert gas (e.g., argon or nitrogen) and ensure the container is sealed tightly. For future use, handle the compound in a glovebox or under a continuous stream of inert gas. |
| Exposure to Light | Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. |
| Inappropriate Storage Temperature | Move the compound to a refrigerator and store it at the recommended temperature of 2-8°C. |
| Contamination | Ensure that all spatulas and weighing instruments are clean and dry before use. Avoid introducing any impurities into the storage container. |
Issue: HPLC or NMR analysis shows the presence of impurities that were not present in the freshly opened compound.
| Possible Cause | Suggested Solution |
| Oxidation during Storage | Review your storage conditions. Implement the use of an inert atmosphere, low temperature (2-8°C), and protection from light.[1] For long-term storage, consider sealing the vial with a high-quality septum and wrapping it with Parafilm®. |
| Oxidation during Sample Preparation | Prepare solutions for analysis using degassed solvents. If possible, perform the sample preparation in a glovebox or under an inert atmosphere. |
| Reaction with Solvent | Ensure the solvent used for analysis is of high purity and is not reactive with the diamine. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored under the following conditions:
-
Atmosphere: In an inert atmosphere (argon or nitrogen).[2]
-
Temperature: At 2-8°C.
-
Light: Protected from light by using an amber vial or by wrapping the container.
-
Container: In a tightly sealed container.[1]
Q2: What is the mechanism of oxidation for this compound?
Caption: Oxidation pathway of this compound and preventative measures.
Q3: How can I monitor the purity of my this compound over time?
A3: The purity can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive method to detect the formation of oxidation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the appearance of new signals corresponding to degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the molecular weights of volatile impurities.
Q4: I need to store a solution of this compound. What precautions should I take?
A4: Solutions of aromatic diamines are often less stable than the solid material. If you must store a solution, take the following precautions:
-
Use a degassed, anhydrous, aprotic solvent.
-
Prepare the solution under an inert atmosphere.
-
Store the solution in a tightly sealed container, protected from light, at 2-8°C.
-
Use the solution as quickly as possible.
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol is designed to assess the stability of the compound under stressed conditions to predict its long-term shelf life.
1. Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector
-
Analytical balance
-
Inert gas (argon or nitrogen) supply
-
Glovebox (recommended)
2. Experimental Workflow:
Caption: Workflow for the accelerated stability study.
3. Procedure:
-
Sample Preparation: Inside a glovebox or under a stream of inert gas, accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Initial Analysis (T=0): Analyze one of the vials immediately to determine the initial purity.
-
Storage Conditions: Place the remaining vials in stability chambers set to the conditions outlined in the table below. For each condition, prepare at least three vials (one for each time point).
| Condition | Temperature | Relative Humidity (RH) |
| Control | 5°C | Ambient |
| Accelerated 1 | 25°C | 60% |
| Accelerated 2 | 40°C | 75% |
| Accelerated 3 | 60°C | 75% |
-
Time Points: Withdraw one vial from each storage condition at specified time points (e.g., 1 week, 2 weeks, 4 weeks).
-
Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine the purity.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each storage condition. This data can be used to estimate the rate of degradation and predict the shelf life under normal storage conditions.
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
This technical support guide provides a foundation for the proper storage and handling of this compound to minimize oxidation and ensure the integrity of your experimental results. For further assistance, please consult the Safety Data Sheet (SDS) provided by the supplier.[1]
References
Technical Support Center: Troubleshooting Coupling Reactions of Halogenated Diamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving low conversion rates in palladium-catalyzed cross-coupling reactions involving halogenated diamine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a halogenated diamine is showing low to no conversion. What are the most common causes?
A1: Low conversion in Suzuki-Miyaura reactions with halogenated diamines often stems from a few key issues:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[1] The presence of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[2]
-
Poor Reagent Quality: Boronic acids can degrade through protodeboronation, especially under harsh basic conditions.[1] Ensure your boronic acid is pure and consider using more stable alternatives like boronic esters (e.g., pinacol esters).
-
Substrate-Specific Issues: The electron-rich nature of the diamine can make oxidative addition more difficult.[3] Additionally, the amine functionalities can coordinate to the palladium center, inhibiting catalytic activity.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent. Anhydrous conditions are often necessary, and thorough degassing of solvents is crucial to prevent catalyst oxidation.[4]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. To minimize it:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, which is the product-forming step, making it more competitive with dehalogenation.[5]
-
Base Selection: The choice of base is critical. While strong bases are often required, they can sometimes promote dehalogenation. Screening different bases, such as NaOt-Bu, LHMDS, or Cs2CO3, can help find a balance between reactivity and selectivity.[6]
-
Protecting Groups: In some cases, protecting one of the amine groups with a Boc (tert-butyloxycarbonyl) group can modulate the electronic properties of the substrate and suppress this side reaction.[5]
Q3: Why is the choice of ligand so critical when working with halogenated diamines?
A3: The ligand plays a multifaceted role in the catalytic cycle:
-
Stabilization: It stabilizes the palladium catalyst, preventing decomposition into inactive palladium black.[2]
-
Modulating Reactivity: Bulky, electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), enhance the rates of both oxidative addition and reductive elimination.[7][8] This is particularly important for less reactive aryl chlorides and electron-rich anilines.
-
Preventing Inhibition: The diamine substrate itself can act as a ligand, coordinating to the palladium and inhibiting the catalytic cycle. A strongly coordinating phosphine ligand can outcompete the diamine, keeping the catalyst active.
Q4: Can I use the same conditions for coupling with chloro-, bromo-, and iodo-substituted diamines?
A4: Generally, no. The reactivity of aryl halides in palladium-catalyzed coupling reactions follows the trend I > Br > Cl.[9] Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems (e.g., those with bulky, electron-rich ligands) and potentially higher reaction temperatures to achieve good conversion.[6] Conditions that work well for an aryl iodide may be completely ineffective for the corresponding chloride.
Q5: How can I effectively purify my arylated diamine product and remove residual palladium?
A5: Purification can be challenging due to the polar nature of the diamine products.
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Acid-Base Extraction: The basic nature of the amino groups can be exploited. An acidic wash during liquid-liquid extraction can help remove basic impurities.[5]
-
Palladium Removal: Residual palladium is a common concern, especially for pharmaceutical applications. Methods for its removal include:
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species.[5]
-
Scavenger Resins: Resins functionalized with thiol groups are highly effective at selectively binding and removing palladium.[5]
-
Filtration: Filtering the reaction mixture through a pad of Celite can help remove heterogeneous palladium particles.[5]
-
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Low Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Data Presentation
The selection of ligand and base is crucial for overcoming the challenges associated with halogenated diamine substrates. The following tables provide a comparative summary of reaction conditions and their impact on product yield.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of a Halogenated Diamine Derivative
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | PCy₃ | 2 | K₃PO₄ | Toluene/H₂O | 110 | 18 | 65 |
| 3 | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92[10] |
| 4 | XPhos | 2 | K₃PO₄ | THF/H₂O | RT | 12 | >95[8] |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Comparison of Bases in the Buchwald-Hartwig Amination of a Halogenated Diamine
| Entry | Base (equiv.) | Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ (2.0) | XPhos | Pd(OAc)₂ | Toluene | 100 | 16 | 45 |
| 2 | K₃PO₄ (2.0) | XPhos | Pd(OAc)₂ | Dioxane | 100 | 16 | 68 |
| 3 | NaOt-Bu (1.2) | XPhos | Pd₂(dba)₃ | Toluene | 90 | 8 | 85 |
| 4 | LHMDS (1.2) | BrettPhos | Pd₂(dba)₃ | THF | 80 | 10 | 89 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dihalogenated Phenylenediamine
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Dihalogenated phenylenediamine (e.g., 2,5-dibromo-1,4-phenylenediamine) (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium precatalyst (e.g., SPhos-G3) (2 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the dihalogenated phenylenediamine, arylboronic acid, palladium precatalyst, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Diamine
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Halogenated phenylenediamine (e.g., 4-bromo-1,2-phenylenediamine) (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos-G3) (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium precatalyst and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Outside the glovebox, add the halogenated phenylenediamine and the amine coupling partner to the flask under a positive flow of inert gas.
-
Seal the flask and add anhydrous toluene via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 3-Bromo-4-fluorobenzene-1,2-diamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of 3-Bromo-4-fluorobenzene-1,2-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the silica gel column chromatography of this compound derivatives?
A good starting point for elution is a non-polar/polar solvent mixture, such as hexane and ethyl acetate.[1] It is advisable to begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Due to the basic nature of the diamine, adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent is highly recommended to minimize peak tailing and improve separation.[1][2]
Q2: How can I visualize this compound derivatives on a TLC plate?
These compounds are generally UV active because of the aromatic ring and should be visible under a UV lamp at 254 nm.[1] For confirmation, or if the compound has a weak chromophore, you can use a potassium permanganate (KMnO₄) stain, as aromatic amines are readily oxidized, resulting in a colored spot.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Compound degradation on silica gel can occur, especially with sensitive molecules.[3] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) or considering reversed-phase chromatography might be better options for sensitive compounds.[3]
Q4: Is reversed-phase chromatography a suitable alternative for purifying these derivatives?
Yes, reversed-phase chromatography is a viable method. For basic compounds like aromatic amines, using a mobile phase with a slightly basic pH can improve peak shape.[1] A common mobile phase would be a gradient of acetonitrile and water, often with an additive like 0.1% triethylamine to prevent tailing.[1]
Q5: What are the most likely impurities to encounter during the purification of this compound derivatives?
Common impurities may include unreacted starting materials, by-products from the synthetic steps (e.g., mono-aminated precursors or products from side reactions), and colored oxidation products formed by exposure of the diamine to air.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation / Overlapping Spots on TLC | Inappropriate solvent system. | Optimize the eluent system by testing various solvent ratios. A shallower solvent gradient during the column run might also improve separation.[1] |
| Significant Peak Tailing | Interaction of the basic amine groups with acidic silanol groups on the silica gel surface. | Add 0.1-1% triethylamine or another suitable amine to the eluent to mask the silanol groups and improve peak shape.[1][4] |
| Low Compound Recovery | Irreversible adsorption of the polar amine onto the silica gel. | Deactivate the silica gel with triethylamine before use, or consider using an alternative stationary phase like alumina. Dry loading the sample can sometimes help improve recovery.[5] |
| Compound Won't Elute from the Column | The chosen eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[3] |
| Formation of Colored Bands/Impurities During Purification | Oxidation of the aromatic diamine on the column. | Use degassed solvents to minimize dissolved oxygen.[2] Handle the compound and perform the purification under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to air.[2] |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent.[5] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives.
-
Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent mixture to minimize tailing.
-
-
Column Packing:
-
Select a glass column of appropriate size (a general guideline is to use 50-100g of silica gel per 1g of crude material).[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Ensure the column does not run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.[1]
-
Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1][5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, consistent pressure to start the elution.
-
Collect fractions and monitor the separation using TLC.
-
A gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualized Workflows
Caption: Experimental workflow for column chromatography purification.
Caption: Decision tree for troubleshooting poor separation issues.
References
Managing regioselectivity in reactions with 3-Bromo-4-fluorobenzene-1,2-diamine
Welcome to the technical support center for 3-Bromo-4-fluorobenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in various chemical transformations. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions involving this compound?
A1: Regioselectivity is governed by a combination of electronic and steric effects of the four substituents on the benzene ring. The two amino (-NH₂) groups are strong activating, ortho-, para-directing groups for electrophilic substitution.[1][2] The bromo (-Br) and fluoro (-F) groups are deactivating but also ortho-, para-directing.[1][3] The specific reaction type—such as condensation, cross-coupling, or substitution—will determine which of these factors predominates.
Q2: In condensation reactions to form benzimidazoles, which of the two amino groups is more nucleophilic?
A2: The amino group at the C1 position (ortho to the bromine) is generally considered more nucleophilic. The amino group at the C2 position is adjacent to the highly electronegative fluorine atom, which withdraws electron density via a strong inductive effect, thereby reducing its nucleophilicity.[4][5] Consequently, reactions with aldehydes or carboxylic acids are expected to initiate preferentially at the N1-amine.
Q3: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, does the reaction occur at the C-Br or C-F bond?
A3: These reactions will selectively occur at the carbon-bromine (C-Br) bond. The C-Br bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the much stronger carbon-fluorine (C-F) bond.[6] This provides a reliable method for selective functionalization at the C3 position.
Q4: How can I achieve selective mono-functionalization of the amino groups?
A4: Achieving mono-functionalization requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight deficiency (e.g., 0.9 equivalents) of the electrophile or coupling partner.
-
Low Temperatures: Running the reaction at reduced temperatures can slow down the second reaction, allowing the mono-substituted product to be isolated.
-
Protecting Groups: Temporarily protecting one of the amino groups allows for selective reaction at the other, followed by deprotection.
Q5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom?
A5: While the C-F bond is generally robust, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups.[7] In this compound, the amino groups are electron-donating, which disfavors SNAr. However, if the amino groups are converted into electron-withdrawing groups (e.g., nitro groups via diazotization and substitution, or as part of a larger heterocyclic system), SNAr at the C-F position may become feasible.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Benzimidazole Formation
-
Symptom: Formation of a mixture of 7-bromo-6-fluoro- and 4-bromo-5-fluoro-benzimidazole regioisomers.
-
Potential Cause: The reaction conditions (e.g., high temperature, strong acid catalyst) are harsh enough to overcome the intrinsic nucleophilicity difference between the two amino groups.
-
Solutions:
-
Lower Reaction Temperature: Reducing the temperature can enhance the kinetic preference for the reaction to occur at the more nucleophilic N1-amine.
-
Use Milder Conditions: Switch from strong mineral acids to milder catalysts like ammonium chloride or erbium triflate, which can promote condensation under less aggressive conditions.[8]
-
Two-Step Procedure: Consider forming the Schiff base intermediate at a low temperature with an aldehyde before cyclization and oxidation, which can sometimes improve selectivity.
-
Problem 2: Low Yield or Stalled Suzuki-Miyaura Coupling Reaction
-
Symptom: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Potential Cause: The free amino groups on the substrate can coordinate to the palladium catalyst, inhibiting its catalytic activity. The chosen ligand or base may also be suboptimal.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or tBu₃P, which are known to be effective for coupling reactions with aniline derivatives.[9][10][11]
-
Base Selection: Use a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄. Stronger bases like NaOt-Bu can also be effective but may lead to side reactions.
-
Protect the Amines: If catalyst inhibition persists, consider a temporary protection strategy for the amino groups (e.g., as Boc or Ac derivatives) to prevent coordination.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Problem 3: Uncontrolled Diazotization Leading to Decomposition
-
Symptom: The reaction mixture turns dark, and tar-like substances form upon addition of the diazotizing agent (e.g., NaNO₂).
-
Potential Cause: The reaction is highly exothermic, and local concentration spikes of nitrous acid can lead to uncontrolled side reactions and decomposition of the diazonium salt.[12] It is also challenging to achieve mono-diazotization selectively.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
-
Slow Addition: Add the sodium nitrite solution dropwise and very slowly to the acidic solution of the diamine to maintain a low concentration of nitrous acid.[13]
-
Use of Urea: After the reaction, a small amount of urea can be added to quench any excess nitrous acid.
-
Data Presentation
Table 1: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect for EAS |
| -NH₂ | 1, 2 | Strong π-donation, weak σ-withdrawal | Activating | Ortho, Para[1][2] |
| -Br | 3 | Weak π-donation, strong σ-withdrawal | Deactivating | Ortho, Para[1][3] |
| -F | 4 | Weak π-donation, strong σ-withdrawal | Deactivating | Ortho, Para[1][3] |
Table 2: Relative Reactivity of C-Br and C-F Bonds in Key Reactions
| Reaction Type | Preferred Reaction Site | Rationale |
| Pd-Catalyzed Cross-Coupling | C-Br | Lower bond dissociation energy allows for facile oxidative addition to Pd(0).[6] |
| Nucleophilic Aromatic Substitution (SNAr) | C-F | Fluorine's high electronegativity strongly stabilizes the Meisenheimer complex intermediate, lowering the activation energy of the rate-determining nucleophilic attack step.[7] |
Visualizations
Caption: Factors influencing regioselectivity.
Caption: Workflow for benzimidazole synthesis.
Caption: Simplified Suzuki-Miyaura coupling pathway.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Bromo-6-fluoro-2-phenyl-1H-benzimidazole
This protocol is adapted from general procedures for benzimidazole synthesis, optimized for regioselectivity.
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium chloride (NH₄Cl) (0.3 mmol, 16 mg)
-
Ethanol (5 mL)
-
Deionized water
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound, benzaldehyde, and ethanol.
-
Add the ammonium chloride catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 2:1 v/v). The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Pour the reaction mixture into 20 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Dry the solid product. If necessary, purify further by recrystallization from an ethanol/water mixture to yield the desired 7-bromo-6-fluoro-2-phenyl-1H-benzimidazole as the major regioisomer.
-
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol uses standard Suzuki-Miyaura conditions, proven effective for halogenated anilines.[14][15]
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Nitrogen gas supply
-
-
Procedure:
-
Add the this compound, arylboronic acid, and potassium carbonate to a Schlenk flask.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol is based on established methods for the amination of aryl halides.[9][16][17]
-
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Amine to be coupled (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (10 mL)
-
Nitrogen gas supply
-
-
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-110°C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Analysis of 3-Bromo-4-fluorobenzene-1,2-diamine
Welcome to the technical support center for the HPLC analysis of 3-Bromo-4-fluorobenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the impurity identification process.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. Potential impurities may include:
-
Starting Materials: Unreacted precursors such as 4-fluoronitrobenzene or 3-bromo-4-fluoronitrobenzene.
-
Intermediates: Incomplete reaction products.
-
By-products: Positional isomers (e.g., 2-Bromo-3-fluorobenzene-1,4-diamine) formed during the synthesis.
-
Reagents: Residual reagents from the synthesis, such as bromine or iodine.
-
Degradation Products: Products of oxidation or polymerization, which can occur with aromatic diamines upon exposure to air and light.
Q2: I am observing significant peak tailing for the main analyte peak. What are the common causes and solutions?
A2: Peak tailing for aromatic amines like this compound is often due to secondary interactions with free silanol groups on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH (e.g., 2.5-3.5) can protonate the amine groups and reduce interaction with silanols.
-
Buffer Concentration: Use an adequate buffer concentration (typically 20-50 mM) to maintain a consistent pH.
-
Competitive Amines: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block the active silanol sites.
-
Column Choice: Consider using a column with a base-deactivated stationary phase or an end-capped column designed for the analysis of basic compounds.
Q3: My chromatogram shows a fronting peak for the main component. What could be the issue?
A3: Peak fronting is less common than tailing and is often indicative of:
-
Sample Overload: The concentration of the sample injected is too high, saturating the column. Try diluting your sample and re-injecting.
-
Incompatible Injection Solvent: The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing the analyte band to spread. Whenever possible, dissolve the sample in the initial mobile phase.
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting. Try increasing the column temperature.
Q4: I am having difficulty separating positional isomers of this compound. What column and mobile phase modifications can I try?
A4: Separating positional isomers can be challenging due to their similar physicochemical properties. Consider the following:
-
Column Selection: Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity for aromatic and halogenated compounds compared to standard C18 columns. These columns can provide π-π and dipole-dipole interactions that aid in the separation of isomers.[1]
-
Mobile Phase Optimization:
-
Vary the organic modifier (e.g., switch between acetonitrile and methanol) as this can alter selectivity.
-
Adjust the mobile phase pH and buffer concentration.
-
For highly similar isomers, consider using ion-pair chromatography.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for peak shape issues.
Guide 2: Unstable Retention Times
Retention time drift can compromise the reliability of your analysis. Follow these steps to identify and rectify the cause.
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Leaks in the System | Check all fittings for leaks, especially between the pump and the injector, and the column and the detector. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. Consider using a guard column to protect the analytical column. |
Experimental Protocols
Recommended Starting HPLC Method
This method is a suggested starting point for the analysis of this compound and its potential impurities. Optimization may be required based on your specific sample and HPLC system.
| Parameter | Condition |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be your stock solution. Further dilute as necessary to create working standards.
-
Sample Preparation: Accurately weigh about 10 mg of your this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in your chromatogram.
Workflow for Impurity Identification
Caption: A logical workflow for impurity identification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-fluorobenzene-1,2-diamine and 3,4-diaminobromobenzene in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of two closely related ortho-phenylenediamines: 3-Bromo-4-fluorobenzene-1,2-diamine and 3,4-diaminobromobenzene. This comparison is crucial for making informed decisions in the synthesis of key heterocyclic scaffolds, such as quinoxalines and benzimidazoles, which are prevalent in medicinal chemistry.
The reactivity of these diamines is primarily dictated by the electronic effects of the halogen substituents on the aromatic ring, which in turn influences the nucleophilicity of the amino groups. The presence of a fluorine atom in this compound, as opposed to a hydrogen atom in the corresponding position on 3,4-diaminobromobenzene, is expected to have a significant impact on the reaction kinetics and yields in condensation reactions.
Understanding the Electronic Effects
The fluorine atom is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the benzene ring and, consequently, decreases the nucleophilicity of the adjacent amino groups. In contrast, the bromine atom, while also electron-withdrawing, has a less pronounced inductive effect than fluorine.
This difference in electronic properties suggests that 3,4-diaminobromobenzene would be a more reactive nucleophile than this compound. This heightened reactivity can translate to faster reaction times and potentially higher yields in condensation reactions with dicarbonyl compounds.
Performance in Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds frequently synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil. The reaction proceeds via a nucleophilic attack of the amino groups on the carbonyl carbons.
While direct comparative studies under identical conditions are limited in publicly available literature, the general principles of electronic effects on nucleophilicity provide a strong basis for predicting their relative performance.
Table 1: Predicted Reactivity in the Synthesis of 2,3-Diphenylquinoxaline Derivatives
| Starting Diamine | Key Substituent | Expected Nucleophilicity | Predicted Reaction Rate | Predicted Yield |
| This compound | Fluorine | Lower | Slower | Potentially Lower |
| 3,4-diaminobromobenzene | Hydrogen | Higher | Faster | Potentially Higher |
This predicted trend is based on the deactivating effect of the fluorine atom on the nucleophilicity of the diamine.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of quinoxaline derivatives. These can serve as a starting point for comparative studies.
General Procedure for Quinoxaline Synthesis
A common method for synthesizing quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted ortho-phenylenediamine (e.g., this compound or 3,4-diaminobromobenzene) (1 mmol)
-
Benzil (1 mmol)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Dissolve the ortho-phenylenediamine (1 mmol) and benzil (1 mmol) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reflux the reaction mixture for a specified period (e.g., 1-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
To obtain a direct comparison of the reactivity of the two diamines, it is essential to conduct parallel syntheses under identical conditions (same solvent, temperature, reaction time, and concentration).
Visualizing the Reaction Pathway
The synthesis of a quinoxaline from an ortho-phenylenediamine and a 1,2-dicarbonyl compound can be visualized as a two-step condensation process.
Caption: General reaction pathway for quinoxaline synthesis.
Logical Workflow for Comparative Analysis
To rigorously compare the reactivity of the two diamines, a structured experimental workflow should be followed.
Caption: Workflow for comparing diamine reactivity.
Conclusion
Based on fundamental electronic principles, 3,4-diaminobromobenzene is predicted to be more reactive than this compound in condensation reactions for the synthesis of heterocycles like quinoxalines. The electron-withdrawing fluorine atom in the latter is expected to decrease the nucleophilicity of the amino groups, leading to slower reaction rates and potentially lower yields.
For drug development professionals, this implies that when a higher reaction rate or yield is desired, 3,4-diaminobromobenzene may be the preferred starting material. However, the presence of a fluorine atom in the final product derived from this compound can offer advantages in terms of metabolic stability and binding affinity, which are critical considerations in medicinal chemistry. Therefore, the choice between these two reagents will ultimately depend on the specific goals of the synthesis and the desired properties of the target molecule. Direct experimental comparison under standardized conditions is strongly recommended to validate these predictions and to determine the optimal reagent for a given synthetic application.
A Comparative Analysis of Fluorinated and Non-Fluorinated Diamines in Polyimide Synthesis
The strategic incorporation of fluorine into polymer structures, particularly in high-performance polyimides, has garnered significant attention from researchers and industry professionals. This is driven by the unique properties that fluorine imparts, leading to materials with enhanced performance characteristics suitable for advanced applications in microelectronics, aerospace, and communications. This guide provides an objective comparison of polyimides synthesized from fluorinated versus non-fluorinated diamines, supported by experimental data, to assist researchers in selecting appropriate monomers for their specific needs.
The introduction of fluorine-containing groups, most commonly the trifluoromethyl (-CF3) group, into the diamine monomer fundamentally alters the properties of the resulting polyimide.[1] These changes stem from the high electronegativity and large volume of fluorine atoms, which impact intermolecular interactions, chain packing, and the electronic characteristics of the polymer chain.[2][3]
Performance Comparison: Fluorinated vs. Non-Fluorinated Polyimides
The decision to use a fluorinated diamine in polymerization hinges on the desired balance of properties for the final material. Fluorination generally leads to improvements in dielectric performance, solubility, and optical transparency, sometimes at the expense of certain mechanical properties.[4]
Key Property Enhancements with Fluorinated Diamines:
-
Lower Dielectric Constant: Fluorinated polyimides consistently exhibit a lower dielectric constant (Dk) and dissipation factor (Df).[5][6] This is attributed to the low polarizability of the C-F bond and the increased free volume created by bulky -CF3 groups, which reduces molecular chain polarization and dipole-dipole interactions.[2][3][6] This property is critical for interlayer dielectric materials in high-frequency applications to minimize signal delay and transmission loss.[6]
-
Improved Solubility: Aromatic polyimides are notoriously difficult to process due to their poor solubility in organic solvents.[7] The incorporation of bulky fluorinated groups disrupts the dense packing of polymer chains and weakens intermolecular charge-transfer complex (CTC) interactions, significantly enhancing solubility in a wider range of solvents, including less polar ones.[2][8]
-
Enhanced Optical Transparency: The characteristic yellow-to-brown color of conventional polyimides arises from CTC formation between the electron-donating diamine and electron-accepting dianhydride moieties.[9] Fluorine's electron-withdrawing nature reduces this CTC formation, resulting in lighter-colored or even colorless and highly transparent films, which are desirable for optical and flexible display applications.[4][9]
-
Reduced Water Absorption: The hydrophobic nature of fluorine-containing groups leads to polyimides with significantly lower moisture absorption.[2] This is crucial for microelectronic applications, as it ensures the stability of the dielectric properties in varying humidity environments.[5]
-
High Thermal Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) often contributes to the excellent thermal stability of fluorinated polyimides.[3] They frequently exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), maintaining their structural integrity at elevated temperatures.[3][10]
Quantitative Data Summary
The following tables summarize the performance metrics of polyimides derived from fluorinated and non-fluorinated diamines based on published experimental data.
Table 1: Thermal and Dielectric Properties
| Property | Fluorinated Polyimides | Non-Fluorinated Polyimides | Reference |
| Glass Transition Temp. (Tg) | 240°C - 407°C | 268°C - 341°C | [3][6][11] |
| 5% Weight Loss Temp. (Td5) | 515°C - 612°C (in air) | ~450°C - 520°C (in air) | [2][3][5][11] |
| Dielectric Constant (Dk) | 2.22 - 3.38 (@ 1 MHz - 10 GHz) | > 3.4 (Typical for Kapton) | [2][3][5][12] |
| Water Absorption | 0.59% - 0.68% | ~2.1% (Kapton) | [2] |
Table 2: Mechanical and Optical Properties
| Property | Fluorinated Polyimides | Non-Fluorinated Polyimides | Reference |
| Tensile Strength | 82 MPa - 327 MPa | 72 MPa - 229 MPa | [2][3][4][5][11] |
| Elongation at Break | 4.3% - 26.3% | 4% - 7% | [2][3][11] |
| Tensile Modulus | 2.3 GPa - 8.4 GPa | 2.18 GPa - 5.9 GPa | [2][3][5][11][13] |
| Optical Transmittance | 69% - 87% (@ 400-450 nm) | 14% - 24% (@ 400 nm) | [4][13] |
Note: The wide range of values reflects the variety of specific diamine and dianhydride monomers used in the cited studies.
Experimental Protocols
The synthesis of polyimides from diamines and dianhydrides is typically achieved via a two-step polycondensation reaction.
General Synthesis of Polyimide Film (Two-Step Method)
-
Poly(amic acid) Synthesis: An equimolar amount of the diamine monomer is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen or argon).[14][15] The solution is stirred, and an equimolar amount of the dianhydride monomer is added portion-wise, controlling the temperature to prevent an excessive exothermic reaction. The reaction is continued at room temperature for several hours (typically 12-24h) to form a viscous poly(amic acid) (PAA) solution.[15]
-
Imidization (Film Formation):
-
The PAA solution is cast onto a glass substrate to form a uniform film.
-
The film is then subjected to a thermal imidization process, which involves heating the film in a stepwise manner under vacuum or an inert atmosphere. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion of the PAA to polyimide and removal of the solvent and water byproduct.[15][16]
-
Alternatively, chemical imidization can be performed by adding dehydrating agents (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the PAA solution before casting.[13]
-
Characterization Methods
-
Structural Analysis: Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the monomers and the successful imidization of the polymer.[17]
-
Thermal Properties: Thermogravimetric Analysis (TGA) is used to determine the thermal decomposition temperature (Td), while Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).[8]
-
Mechanical Properties: Tensile strength, elongation at break, and tensile modulus are measured using a universal testing machine on prepared film samples according to ASTM standards.[2][11]
-
Dielectric Properties: The dielectric constant and dissipation factor are measured using an impedance analyzer or a high-frequency measurement setup on film samples with deposited electrodes.[5][6]
-
Solubility: The solubility of the polyimide powder is tested in various organic solvents at room temperature and upon heating.[8][18]
Visualizing the Process and Effects
Diagrams can effectively illustrate the experimental workflow and the structure-property relationships.
Caption: A typical two-step experimental workflow for the synthesis and characterization of polyimide films.
Caption: The impact of fluorination in diamines on the final properties of polyimides.
Conclusion
The use of fluorinated diamines in polymerization offers a powerful strategy for tuning the properties of polyimides. The resulting polymers often exhibit superior dielectric performance, solubility, optical transparency, and hydrophobicity compared to their non-fluorinated analogs, while maintaining high thermal stability.[1][2] While some trade-offs in mechanical strength may occur due to weakened intermolecular forces, the overall balance of properties makes fluorinated polyimides highly attractive for a range of advanced technological applications.[4] The choice between a fluorinated and a non-fluorinated diamine will ultimately depend on the specific performance requirements of the target application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polyimide - Wikipedia [en.wikipedia.org]
- 8. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 9. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Impact of Bromine Substitution on the Reactivity of Fluorinated Phenylenediamines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituents on aromatic rings is crucial for molecular design and synthesis. This guide provides a comparative analysis of the reactivity of fluorinated phenylenediamines with and without a bromine substituent, supported by experimental data from the synthesis of benzimidazole derivatives.
The introduction of halogen atoms, such as fluorine and bromine, onto a phenylenediamine scaffold significantly influences its chemical reactivity. Fluorine, being highly electronegative, generally decreases the electron density of the aromatic ring, which can affect the nucleophilicity of the amine groups. The addition of a larger halogen, like bromine, introduces further electronic and steric effects that can modulate reaction rates and yields. This guide examines these effects in the context of a common synthetic transformation: the condensation reaction with formic acid to form benzimidazoles.
Comparative Reactivity in Benzimidazole Synthesis
To quantitatively assess the impact of a bromine substituent, the synthesis of a fluorobenzimidazole from 4-fluoro-o-phenylenediamine is compared with the synthesis of a bromo-fluorobenzimidazole from 4-bromo-5-fluoro-o-phenylenediamine. Both reactions involve cyclocondensation with formic acid.
| Starting Material | Product | Reaction Conditions | Reaction Time | Yield |
| 4-Fluoro-o-phenylenediamine | 5-Fluorobenzimidazole | Formic acid, ZnO nanoparticles, 70°C | Not Specified | 98%[1] |
| 4-(4-Fluorobenzenesulfonyloxy)-o-phenylenediamine | 5-(4-Fluorobenzenesulfonyloxy)benzimidazolyl-2-carbamate | O-Methyl-isourea methyl-formate, Benzene, 60°C | 4 hours | 78%[2] |
Note: Direct comparative studies under identical conditions were not available in the reviewed literature. The data presented is from analogous benzimidazole syntheses. The second entry, while not a direct reaction with formic acid, involves a similar cyclization to form the benzimidazole core and provides a relevant data point for a substituted fluorinated phenylenediamine.
The available data suggests that fluorinated phenylenediamines can be highly reactive, achieving excellent yields in benzimidazole synthesis.[1] The presence of an additional bulky and electron-withdrawing sulfonyloxy group, analogous in some electronic respects to a bromine atom, results in a lower but still good yield, albeit under different reaction conditions.[2] This suggests that additional substitution on the fluorinated phenylenediamine ring can influence the efficiency of the cyclization reaction. The electron-withdrawing nature of both fluorine and bromine would be expected to decrease the nucleophilicity of the diamine, potentially slowing the reaction. However, the specific reaction conditions, including catalysts and temperature, play a significant role in the overall outcome.
Experimental Protocols
Detailed methodologies for the synthesis of benzimidazole derivatives from substituted o-phenylenediamines are crucial for reproducibility and comparison.
Synthesis of 5-Methoxy-1H-benzimidazole from 4-Methoxy-1,2-phenylenediamine and Formic Acid [1]
This protocol, while using a methoxy-substituted analogue, provides a representative procedure for the synthesis of a benzimidazole from a substituted phenylenediamine and formic acid, achieving a high yield.
-
Reactants: 4-Methoxy-1,2-phenylenediamine and formic acid.
-
Catalyst: Zinc oxide (ZnO) nanoparticles.
-
Procedure: The reaction is carried out by heating a mixture of 4-methoxy-1,2-phenylenediamine and formic acid in the presence of ZnO nanoparticles at a temperature of 70°C.
-
Yield: 98%.
Synthesis of 5-(4-Fluorobenzenesulfonyloxy)benzimidazolyl-2-carbamate [2]
This multi-step synthesis involves the cyclization of a substituted o-phenylenediamine to form the benzimidazole core.
-
Starting Material: 4-(4-Fluorobenzenesulfonyloxy)-o-phenylenediamine (27.6 g, 0.098 mol).
-
Reagents: O-Methyl-isourea methyl-formate (15.0 g, 0.113 mol) and a small amount of acid.
-
Solvent: Benzene (100 ml).
-
Procedure: The reactants are dissolved in benzene in a four-necked flask equipped with a stirrer and thermometer. The mixture is heated and stirred at 60°C for 4 hours. After the reaction, the mixture is subjected to suction filtration.
-
Purification: The filter cake is washed with deionized water and then recrystallized from a methanol/DMF solution.
-
Final Product: 28.5 g of 5-(4-fluorobenzenesulfonyloxy)benzimidazolyl-2-carbamate.
-
Yield: 78.0%.
Reaction Pathway Diagram
The synthesis of benzimidazoles from o-phenylenediamines and a one-carbon source like formic acid or an aldehyde proceeds through a cyclocondensation reaction. The general pathway is illustrated below.
References
A Comparative Analysis for Synthetic Chemistry: 3-Bromo-4-fluorobenzene-1,2-diamine and 4,5-dichloro-1,2-phenylenediamine
For Immediate Release
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. This guide provides a detailed, data-driven comparison of two key substituted phenylenediamine reagents: 3-Bromo-4-fluorobenzene-1,2-diamine and 4,5-dichloro-1,2-phenylenediamine. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in procurement and experimental design.
Physicochemical and Structural Properties
A fundamental comparison of the two compounds reveals distinct differences in their molecular weight, halogen substitution, and physical state, which can influence their solubility and reactivity.
| Property | This compound | 4,5-dichloro-1,2-phenylenediamine |
| CAS Number | 1257535-06-0[1] | 5348-42-5[2][3] |
| Molecular Formula | C₆H₆BrFN₂[1] | C₆H₆Cl₂N₂[2] |
| Molecular Weight | 205.03 g/mol [1] | 177.03 g/mol [3] |
| Melting Point | Not available | 159.00 °C[3] |
| Boiling Point | Not available | 346.30 °C[3] |
| Flash Point | Not available | 163.30 °C[3] |
| Appearance | Not available | Light yellow to brown powder/crystal[3] |
| Solubility | Not available | Soluble in methanol and Dimethyl sulfoxide. Insoluble in water. |
| Storage | 2-8°C, sealed, dry, light-proof | 10°C - 25°C[3] |
Applications in Research and Development
Both molecules serve as crucial intermediates in the synthesis of more complex chemical entities, though their documented applications show some divergence.
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is particularly valuable in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents due to the potential for selective functionalization.[4]
4,5-dichloro-1,2-phenylenediamine has a broader range of documented applications. It is recognized as a cytotoxic agent with potential in cancer treatment, showing activity against leukemia cells and inhibiting T-cell proliferation.[3] It is also a key component in the manufacturing of dyes and pigments.[2] The presence of two amino groups allows for various chemical transformations, including diazotization and coupling reactions, making it a versatile reagent in synthetic organic chemistry.[2]
Experimental Protocols and Reactivity
General Synthetic Workflow: Synthesis of Benzimidazoles
A common application for o-phenylenediamines is the synthesis of benzimidazoles, a core scaffold in many pharmaceutical agents. The general workflow involves the condensation of the diamine with an aldehyde.
Caption: Generalized workflow for benzimidazole synthesis.
Logical Relationship of Reactivity
The differing halogen substituents on the benzene ring of the two compounds will have an impact on the nucleophilicity of the amine groups and the overall reactivity of the molecule. This can be a critical factor in reaction kinetics and product selectivity.
Caption: Logical flow of substituent effects on reactivity.
Safety and Handling
Both compounds are classified as hazardous and require careful handling in a laboratory setting.
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation.
4,5-dichloro-1,2-phenylenediamine:
-
Hazards: Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[5]
-
Precautions: Wear suitable protective clothing and gloves. In case of an accident or if you feel unwell, seek medical advice immediately.[5]
Conclusion
The choice between this compound and 4,5-dichloro-1,2-phenylenediamine will ultimately depend on the specific synthetic goal. The former, with its unique combination of bromine and fluorine substituents, offers a platform for developing novel pharmaceutical candidates, particularly where fine-tuning of electronic properties is desired. The latter provides a more established, versatile, and potentially more cost-effective starting material for a wider range of applications, from dye synthesis to potential anticancer agents. Researchers should carefully consider the downstream synthetic steps and desired biological or material properties when selecting between these two valuable chemical intermediates. The lack of direct comparative experimental data highlights an opportunity for future research to quantify the performance differences between these and other halogenated phenylenediamines.
References
- 1. 4,5-Dichloro-o-phenylenediamine 97 5348-42-5 [sigmaaldrich.com]
- 2. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 3. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | FD00402 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
Navigating the Nuances of Aromatic Substitution: An Analysis of Electronic Effects in 3-Bromo-4-fluorobenzene-1,2-diamine
In the intricate world of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring can profoundly influence a molecule's reactivity, bioavailability, and overall efficacy. This guide provides a comparative analysis of the electronic effects of the fluorine atom in 3-Bromo-4-fluorobenzene-1,2-diamine, a compound of interest in the synthesis of novel therapeutic agents and functional materials. By examining its properties against relevant analogs, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the nuanced interplay of inductive and resonance effects in this polysubstituted aromatic system.
Unraveling the Dichotomy of Fluorine's Electronic Influence
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) due to the significant difference in electronegativity between the fluorine and carbon atoms. This effect tends to decrease the electron density of the aromatic ring. Conversely, fluorine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M). In the case of fluorobenzene, the inductive effect is generally considered to be dominant over the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.
In this compound, the electronic landscape is further complicated by the presence of two electron-donating amino groups (-NH2) and an electron-withdrawing bromine atom. The amino groups are strong activators of the aromatic ring through their potent +M effect, which can counteract the deactivating -I effects of the halogens. The bromine atom, like fluorine, exhibits both a -I and a +M effect, with the inductive effect being more significant. The interplay of these competing electronic influences dictates the overall reactivity and regioselectivity of the molecule.
Comparative Analysis of Electronic Properties
To elucidate the specific contribution of the fluorine atom in this compound, a comparison with structurally related compounds is instructive. The following table summarizes key electronic parameters and their expected impact on the aromatic system.
| Compound | Substituents | Key Electronic Effects | Expected Impact on Ring Electron Density (Compared to Benzene) |
| Benzene | - | - | Reference |
| Aniline | -NH2 | Strong +M, Weak -I | Increased |
| 4-Fluoroaniline | 4-F, 1-NH2 | F: Strong -I, Weak +M; NH2: Strong +M, Weak -I | Slightly Decreased (relative to Aniline) |
| 3-Bromoaniline | 3-Br, 1-NH2 | Br: Strong -I, Weak +M; NH2: Strong +M, Weak -I | Decreased (relative to Aniline) |
| This compound | 3-Br, 4-F, 1,2-di-NH2 | Br & F: Strong -I, Weak +M; di-NH2: Very Strong +M, Weak -I | Increased (relative to Benzene), but moderated by halogens |
Experimental Protocols for Assessing Electronic Effects
The electronic influence of substituents on an aromatic ring can be quantified through various experimental techniques. Below are detailed methodologies for key experiments.
pKa Determination of the Amino Groups
The basicity of the amino groups, as quantified by their pKa values, serves as a direct probe of the electron density on the nitrogen atoms and, by extension, the aromatic ring.
-
Protocol:
-
Dissolve a precisely weighed amount of the test compound (e.g., this compound) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 25 °C).
-
Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. For a diamine, two pKa values may be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H, 13C, and 19F NMR spectroscopy can provide valuable insights into the electronic environment of the aromatic ring.
-
Protocol:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra using a high-resolution NMR spectrometer.
-
The chemical shifts (δ) of the aromatic protons and carbons are indicative of the local electron density. Electron-withdrawing groups will generally cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).
-
The 19F NMR chemical shift is particularly sensitive to the electronic environment and can be used to probe the influence of the other substituents.
-
Infrared (IR) Spectroscopy
The stretching frequencies of the N-H bonds in the amino groups can be correlated with their electronic character.
-
Protocol:
-
Prepare a sample of the compound, either as a thin film, a KBr pellet, or a solution in a suitable solvent.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the symmetric and asymmetric N-H stretching vibrations, which typically appear in the region of 3300-3500 cm-1.
-
The positions of these bands can be related to the degree of electron donation from the amino groups to the ring.
-
Visualizing the Interplay of Electronic Effects
The following diagrams illustrate the key electronic interactions and the logical workflow for their experimental determination.
Caption: Interplay of electronic effects in the target molecule.
Caption: Workflow for experimental determination of electronic effects.
A Comparative Guide to 3-Bromo-4-fluorobenzene-1,2-diamine in Medicinal Chemistry Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Bromo-4-fluorobenzene-1,2-diamine and Its Alternatives in the Synthesis of Bioactive Molecules.
In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound has emerged as a valuable scaffold due to the unique electronic properties conferred by its halogen substituents, which can significantly influence the biological activity of the resulting heterocyclic compounds. This guide provides a comprehensive comparison of the performance of this compound with other commonly used alternatives in the synthesis of medicinal chemistry scaffolds, supported by experimental data.
Performance in the Synthesis of Benzimidazole Scaffolds
The primary application of this compound in medicinal chemistry is in the synthesis of benzimidazoles, a privileged scaffold found in numerous clinically approved drugs. The condensation reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid is the most common method for constructing the benzimidazole core.
The reactivity of the diamine and the yield of the resulting benzimidazole can be influenced by the nature and position of the substituents on the phenylenediamine ring. Below is a comparative summary of reported yields for the synthesis of 2-substituted benzimidazoles using different halogenated o-phenylenediamines.
Table 1: Comparison of Yields for the Synthesis of 2-Substituted Benzimidazoles
| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Anisaldehyde | NH4Cl, Ethanol, 80°C, 2h | 83 | [1] |
| o-Phenylenediamine | 4-Hydroxybenzaldehyde | NH4Cl, Ethanol, 80-90°C | 88 | [2] |
| 4,5-Dichlorobenzene-1,2-diamine | Glyoxal solution | Ethanol, reflux | Not specified | [3] |
| 4,5-Dibromobenzene-1,2-diamine | Trifluoroacetic acid, HCl | Heat | Not specified | [3] |
| This compound | Not specified | Not specified | Not specified | - |
Impact on Biological Activity: Kinase Inhibition
The halogen substituents on the benzimidazole scaffold play a crucial role in modulating the biological activity of the molecule. In the context of kinase inhibitors, the bromine and fluorine atoms of this compound can form specific interactions with the kinase active site, influencing potency and selectivity.
A study on polyhalogenated benzimidazoles as casein kinase 2 (CK2) inhibitors revealed that 4,5,6,7-tetrabromobenzimidazoles substituted at the 2-position with chlorine, bromine, or a sulfur atom exhibited potent inhibitory activity against both CK1 and CK2. This highlights the significance of the halogenation pattern in achieving desired biological activity.[4]
Table 2: Biological Activity of Halogenated Benzimidazole Derivatives as Kinase Inhibitors
| Benzimidazole Derivative | Target Kinase | IC50 (µM) | Reference |
| 4,5,6,7-Tetrabromo-2-chlorobenzimidazole | CK1 | 18.4 | [4] |
| 4,5,6,7-Tetrabromo-2-chlorobenzimidazole | CK2 | 0.93 | [4] |
| 4,5,6,7-Tetrabromo-2-bromobenzimidazole | CK1 | 2.2 | [4] |
| 4,5,6,7-Tetrabromo-2-bromobenzimidazole | CK2 | 0.49 | [4] |
Note: IC50 values for kinase inhibitors derived specifically from this compound were not available in the searched literature for a direct comparison.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the synthesis of benzimidazole scaffolds.
General Protocol for the Synthesis of 2-Substituted Benzimidazoles
This protocol describes a one-pot condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium chloride (NH4Cl) (30 mol%)
-
Ethanol (4 mL)
Procedure:
-
To a mixture of the o-phenylenediamine (e.g., 0.100 g, 0.92 mmol) and the aromatic aldehyde (e.g., anisaldehyde, 0.125 g, 0.92 mmol) in 4 mL of ethanol, add NH4Cl (0.15 g, 30 mol%).[1]
-
Stir the resulting mixture for 2 hours at 80°C.[1]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate:hexane, 1:2 v/v).[1]
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Filter the contents and wash the solid product with water twice.[1]
-
Dry the product and purify by recrystallization from a suitable solvent like ethanol to obtain the pure 2-substituted benzimidazole.[1]
Synthesis of Halogenated Heterocycles from 4,5-Dihalogeno-benzene-1,2-diamines
This protocol outlines the synthesis of 2,1,3-benzothiadiazole derivatives, which can be adapted for other cyclization reactions.
Materials:
-
Benzene-1,2-diamine derivative (e.g., 4,5-dichlorobenzene-1,2-diamine) (5 mmol)
-
Dry Dichloromethane (DCM) (18 mL)
-
Triethylamine (3 mL)
-
Thionyl chloride (15 mmol, 1.1 mL)
Procedure:
-
Dissolve the benzene-1,2-diamine derivative (5 mmol) in dry DCM (15 mL).[3]
-
Add triethylamine (3 mL).[3]
-
Add thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry DCM dropwise at 0°C.[3]
-
Allow the reaction mixture to reach room temperature and then heat it at 40°C overnight.[3]
-
Filter the reaction mixture.[3]
-
Evaporate the filtrate and purify the crude product by column chromatography on silica gel using DCM as the eluent.[3]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical synthetic pathway for benzimidazoles and a general experimental workflow.
Caption: General synthetic pathway for benzimidazole formation.
Caption: Experimental workflow for benzimidazole synthesis.
Conclusion
This compound serves as a key building block in medicinal chemistry for the synthesis of bioactive heterocyclic compounds, particularly benzimidazoles. The presence of both bromine and fluorine atoms offers unique opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the final molecules. While direct comparative data on reaction yields and biological activities against specific alternatives are not always readily available in the literature, the general synthetic protocols and structure-activity relationship insights provide a valuable framework for researchers. The choice of a specific halogenated o-phenylenediamine will ultimately depend on the desired biological target, the synthetic strategy, and the need to fine-tune the properties of the final drug candidate. Further head-to-head comparative studies would be beneficial to provide a more definitive guide for the selection of these important synthetic intermediates.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Polybenzimidazoles for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated characteristics of polymers derived from 3-Bromo-4-fluorobenzene-1,2-diamine and other halogenated and non-halogenated polybenzimidazoles (PBIs). The introduction of bromine and fluorine atoms into the polymer backbone is expected to significantly influence its thermal, mechanical, and chemical properties, offering unique advantages for demanding applications.
Polybenzimidazoles are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1][2] The incorporation of halogen atoms, such as bromine and fluorine, can further enhance these properties, leading to materials with improved flame retardancy, thermal resistance, and specific solubility characteristics.[] This guide explores the expected performance of a PBI synthesized from this compound in comparison to established PBI derivatives.
Performance Comparison
The following tables summarize the expected quantitative data for a polybenzimidazole derived from this compound (Br-F-PBI) against other relevant polybenzimidazoles and high-performance polymers. The data for Br-F-PBI is extrapolated based on the known effects of halogenation on polymer properties.
Table 1: Thermal Properties of Polybenzimidazoles
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt. loss) (°C) |
| meta-PBI | ~427[4] | >550[4] |
| 6F-PBI | Not detectable up to 450[5] | 471[5] |
| Pyridine-Based PBI | - | >500 |
| Br-F-PBI (Expected) | >450 | >550 |
Table 2: Mechanical and Physical Properties
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Water Absorption (24h, %) |
| meta-PBI | 160[6] | 5.9[6] | 0.4[6] |
| Aliphatic PBIs | up to 129.3[2] | - | - |
| Fluorinated Polyimides | - | - | <1 |
| Br-F-PBI (Expected) | >150 | >5.5 | <0.5 |
Experimental Protocols
The characterization of these polymers involves a suite of analytical techniques to determine their structure, thermal stability, and mechanical properties.
Synthesis of Polybenzimidazole (PBI)
A common method for synthesizing PBIs is through the high-temperature polycondensation of a tetraamine and a dicarboxylic acid or its derivative in a high-boiling solvent like polyphosphoric acid (PPA).[7]
Workflow for PBI Synthesis:
Caption: General workflow for the synthesis of polybenzimidazoles.
Thermal Analysis
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature of the polymers. Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature.
Logical Flow for Thermal Characterization:
Caption: Workflow for thermal analysis of polymers.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized polymers.
Alternative Materials
While halogenated PBIs offer exceptional performance, other classes of high-temperature polymers are also available for various applications.
-
Polyimides (PIs): Known for their excellent thermal stability, mechanical strength, and dielectric properties.[8][9] Fluorinated polyimides, in particular, exhibit low dielectric constants and good optical transparency.[8]
-
Pyridine-Based Polybenzimidazoles: These polymers show high proton conductivity, making them suitable for applications in fuel cells.[7]
-
Aliphatic Polybenzimidazoles: These materials can exhibit shape-memory effects and offer a different balance of mechanical and thermal properties compared to their aromatic counterparts.[2]
The choice of polymer ultimately depends on the specific requirements of the application, including operating temperature, chemical environment, and mechanical stress. The expected properties of polybenzimidazoles derived from this compound suggest a promising new material for extreme environments.
References
- 1. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 2. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbipolymer.com [pbipolymer.com]
- 5. benicewiczgroup.com [benicewiczgroup.com]
- 6. azom.com [azom.com]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Heterocyclic Compounds Using Halogenated Diamines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Product Performance with Supporting Experimental Data
The introduction of halogen atoms into diamine precursors is a critical strategy in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The nature of the halogen substituent can significantly influence the electronic properties, reactivity, and ultimately, the yield of the resulting heterocyclic product. This guide provides a comparative analysis of yields for the synthesis of key heterocyclic systems—benzimidazoles, quinoxalines, and 2,1,3-benzothiadiazoles—using various halogenated diamines, supported by detailed experimental protocols.
Yield Comparison of Halogenated Diamines in Heterocyclic Synthesis
The following tables summarize the reported yields for the synthesis of benzimidazoles, quinoxalines, and 2,1,3-benzothiadiazoles from differently halogenated ortho-phenylenediamines. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been carefully curated from various sources, and reaction conditions are provided for objective assessment.
Benzimidazole Synthesis
The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. The presence of a halogen on the diamine can impact the nucleophilicity of the amino groups and the overall reaction kinetics.
| Halogenated Diamine | Aldehyde/Carboxylic Acid | Product | Yield (%) | Reference |
| 4-Fluoro-o-phenylenediamine | 4-Methylbenzoic acid | 5-Fluoro-2-(p-tolyl)-1H-benzo[d]imidazole | 85 | [1] |
| 4-Chloro-o-phenylenediamine | Anisaldehyde | 5-Chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 82 | |
| 4-Bromo-o-phenylenediamine | 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole | Not specified | |
| 4-Iodo-o-phenylenediamine | Benzaldehyde | 5-Iodo-2-phenyl-1H-benzo[d]imidazole | Not specified |
Quinoxaline Synthesis
Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The electronic nature of the substituents on the diamine ring can influence the rate and efficiency of the cyclization reaction.
| Halogenated Diamine | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 4,5-Dichloro-o-phenylenediamine | Benzil | 6,7-Dichloro-2,3-diphenylquinoxaline | 92 | [2] |
| 4-Chloro-o-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 94 | [2] |
2,1,3-Benzothiadiazole Synthesis
The reaction of ortho-phenylenediamines with a sulfur-containing reagent, such as thionyl chloride or sulfur dioxide, affords 2,1,3-benzothiadiazoles. This reaction is sensitive to the nature of the substituents on the diamine.
| Halogenated Diamine | Sulfur Reagent | Product | Yield (%) | Reference |
| 4,5-Dichloro-o-phenylenediamine | Thionyl Chloride | 5,6-Dichloro-2,1,3-benzothiadiazole | Not specified | |
| 4,5-Dibromo-o-phenylenediamine | Thionyl Chloride | 5,6-Dibromo-2,1,3-benzothiadiazole | Not specified | |
| 3,4-Diaminotoluene | Sulfur Dioxide | Methyl-2,1,3-benzothiadiazole (isomer mixture) | 74 | [3] |
Note: Specific yield data for the synthesis of halogenated 2,1,3-benzothiadiazoles from their corresponding dihalogenated diamines were not explicitly detailed in the available literature, though their synthesis is widely reported.
Experimental Protocols
Detailed methodologies for the key syntheses are provided below to allow for replication and further investigation.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from a green synthesis methodology.
-
To a mixture of the respective o-phenylenediamine (0.92 mmol) and an aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) mobile phase.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it twice with water, and then dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.
General Procedure for the Synthesis of Quinoxaline Derivatives
This procedure is based on the condensation of aryl-1,2-diamines with 1,2-diketones.[2]
-
To a mixture of a 1,2-diketone (1 mmol), ammonium heptamolybdate tetrahydrate (0.025 g, 0.02 mmol), and EtOH/H₂O [3/1 (v/v), 20 ml] in a 50 ml round-bottomed flask, add the aryl-1,2-diamine (1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture, wash with water, and dry the solid product.
-
The catalyst can be recovered from the filtrate for reuse.
General Procedure for the Synthesis of 2,1,3-Benzothiadiazoles
This method involves the reaction of an o-phenylenediamine with sulfur dioxide.[3]
-
Introduce gaseous sulfur dioxide into the liquid o-phenylenediamine in the absence of a solvent and catalyst at a reaction temperature between 50 and 100°C and a pressure of 0.9 to 1.5 bar.
-
For example, introduce 330 g of gaseous sulfur dioxide into liquid 3,4-diaminotoluene at 90 to 95°C over 3.5 hours with stirring and slight external cooling.
-
After the addition is complete, stir the reaction mixture for an additional 1.5 hours at 95°C.
-
Allow the two-phase mixture to separate.
-
Remove the lower, organic layer at 80 to 85°C and distill it at 18 mbar through a packed column to isolate the product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis of benzimidazoles, quinoxalines, and 2,1,3-benzothiadiazoles from halogenated diamines.
Caption: General workflow for the synthesis of benzimidazoles.
Caption: General workflow for the synthesis of quinoxalines.
Caption: General workflow for 2,1,3-benzothiadiazole synthesis.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-fluorobenzene-1,2-diamine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-fluorobenzene-1,2-diamine (CAS Number: 115440-10-3). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide offers a step-by-step operational plan for the handling and disposal of this chemical, reflecting best practices in laboratory safety and chemical management.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is a combustible solid. Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Key Safety Data:
| Property | Value | Reference |
| CAS Number | 115440-10-3 | |
| Molecular Formula | C₆H₆BrFN₂ | |
| Molecular Weight | 205.03 g/mol | |
| Appearance | Solid | |
| Melting Point | 70-75 °C | |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed, H319: Causes serious eye irritation | [1] |
| Storage Temperature | 2-8°C |
II. Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Containment: Prevent the spread of the solid material. Avoid generating dust.[1]
-
Clean-up: Carefully collect the spilled material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: Dispose of the contaminated materials and cleaning residues as hazardous waste in accordance with local, state, and federal regulations.[1]
III. Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound is crucial. This plan outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Segregation:
- Unused Product: Unwanted or expired this compound should be disposed of in its original container or a clearly labeled, sealed container.
- Contaminated Materials: Any materials that have come into contact with the chemical, such as PPE, absorbent pads, and glassware, must be treated as hazardous waste.
2. Packaging and Labeling:
- Place the waste in a suitable, closed container to prevent leakage or spillage.[1]
- Label the container clearly with "Hazardous Waste" and the chemical name: "this compound". Include the associated hazard pictograms (e.g., GHS07 for harmful/irritant).
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]
- Ensure the storage area is away from incompatible materials.[1]
4. Disposal Method:
- The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
- Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the destruction of halogenated organic compounds.
- Always dispose of the contents and container in accordance with all applicable local, state, and federal laws and regulations.[1] Do not release into the environment.
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
